molecular formula C5H7NO2 B3048163 4-Pyridinol hydrate CAS No. 158868-14-5

4-Pyridinol hydrate

Cat. No.: B3048163
CAS No.: 158868-14-5
M. Wt: 113.11 g/mol
InChI Key: ASQDNEVKDRVHHS-UHFFFAOYSA-N
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Description

4-Pyridinol hydrate is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyridin-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQDNEVKDRVHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=CC1=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599777
Record name Pyridin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158868-14-5
Record name Pyridin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Pyridinol Hydrate: Structural Dynamics, Tautomerism, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4-Pyridinol hydrate (CAS 158868-14-5) is a versatile heterocyclic building block integral to medicinal chemistry and organic synthesis. Existing in a delicate tautomeric equilibrium governed by its hydration state, this compound serves as a critical precursor for loop diuretics (e.g., Torasemide), kinase inhibitors, and acylation catalysts. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies.

Chemical Identity and Physicochemical Properties

4-Pyridinol hydrate is the hydrated form of 4-hydroxypyridine (γ-pyridone). It typically presents as a light brown to off-white crystalline powder[1]. The presence of the water of hydration profoundly impacts its solid-state packing and solubility profile, making it highly soluble in water and ethanol, which is advantageous for aqueous-phase synthetic steps[1].

Table 1: Physicochemical Profile of 4-Pyridinol Hydrate

PropertyValue
Chemical Name 4-Pyridinol hydrate / 4-Hydroxypyridine hydrate
CAS Number 158868-14-5 (Hydrate), 626-64-2 (Anhydrous)[2]
Molecular Formula

(Typically Monohydrate

)
Molecular Weight 113.11 g/mol (Monohydrate)
Appearance Light brown to off-white powder[1]
Solubility Soluble in water, ethanol, chloroform; slightly in benzene[1]
Primary Applications Torasemide synthesis, DMAP synthesis, kinase inhibitors[3],[1]
Structural Dynamics: The Keto-Enol Tautomerism

A defining characteristic of 4-pyridinol is its prototropic tautomerism between the enol form (4-pyridinol) and the keto form (pyridin-4(1H)-one)[3],[4]. This equilibrium is highly dependent on the microenvironment:

  • Gas Phase: The enol form (4-pyridinol) is thermodynamically favored due to the minimization of dipole-dipole repulsions[4].

  • Polar Solvents & Solid State: The keto form (pyridin-4(1H)-one) predominates. The high dielectric constant of polar solvents stabilizes the highly polarized amide-like structure of the keto form[4].

  • Role of the Hydrate: The water molecules in 4-pyridinol hydrate are not merely structural; they actively participate in the tautomerization process. The hydration network acts as a proton relay system, significantly lowering the transition state barrier for the intermolecular proton transfer between the oxygen and nitrogen atoms[4].

G Enol 4-Pyridinol (Enol Form) Favored in Gas Phase Keto Pyridin-4(1H)-one (Keto Form) Favored in Polar Solvents/Solid Enol->Keto Prototropic Shift Hydrate Water of Hydration (Proton Relay Network) Hydrate->Enol Stabilizes via H-bond Hydrate->Keto Lowers activation energy

Tautomeric equilibrium of 4-pyridinol and the catalytic role of hydration.

Pharmaceutical Applications: The Torasemide Pathway

4-Pyridinol hydrate is a privileged scaffold in drug development[3]. Its most notable industrial application is serving as the starting material for Torasemide, a potent loop diuretic prescribed for edema associated with congestive heart failure and hypertension[3],[1].

The transformation of the simple pyridin-4-ol core into the multi-functionalized Torasemide molecule requires a precise sequence of electrophilic and nucleophilic functionalizations[3]. The electron-donating nature of the hydroxyl group activates the pyridine ring, directing subsequent substitutions efficiently.

Workflow N1 4-Hydroxypyridine N2 4-Hydroxypyridine-3-sulfonic acid N1->N2 Step 1: Sulfonation N3 4-Chloropyridine-3-sulfonyl chloride N2->N3 Step 2: Chlorination N4 4-Chloropyridine-3-sulfonamide N3->N4 Step 3: Amination N5 4-(m-tolylamino)pyridine-3-sulfonamide N4->N5 Step 4: Nucleophilic Aromatic Substitution N6 Torasemide (Loop Diuretic) N5->N6 Step 5: Urea Formation

Multi-step synthetic workflow for Torasemide from 4-hydroxypyridine.

Experimental Methodology: Self-Validating Synthesis Protocol

Historically, synthesizing 4-hydroxypyridine involved converting pyridine to bispyridinium chloride (a low-yield, time-consuming process) or converting 4-chloropyridine under alkaline conditions (which suffers from hydroxyl-substituted byproducts due to water interference)[1].

To circumvent these issues, the modern, optimized protocol utilizes the diazotization of 4-aminopyridine[1]. This self-validating system ensures high purity (>99%) and excellent yield (~92%) by leveraging phase-separation thermodynamics during the neutralization step[1].

Protocol: Synthesis of 4-Hydroxypyridine via Diazotization

  • Step 1: Acidic Dissolution

    • Action: Dissolve 4-aminopyridine in a 35% (mass fraction) concentrated sulfuric acid solution[1].

    • Causality: The 35% concentration is a critical parameter. It is sufficiently acidic to fully protonate the amine, stabilizing the subsequent diazonium ion, yet dilute enough to prevent unwanted electrophilic aromatic sulfonation of the pyridine ring.

  • Step 2: Diazotization

    • Action: Cool the reaction vessel to 0–5°C using an ice bath. Add butyl nitrite dropwise under continuous stirring[1].

    • Causality: Butyl nitrite serves as an organic source of the nitrosonium ion (

      
      ). Maintaining the temperature strictly below 5°C is non-negotiable; it prevents the premature thermal decomposition of the highly reactive diazonium intermediate into nitrogen gas and organic radicals, which would lead to polymerization.
      
  • Step 3: Hydrolysis and Neutralization

    • Action: Gradually warm the solution to room temperature to allow complete hydrolysis of the diazonium salt into 4-hydroxypyridine. Neutralize the acidic mixture by adding a saturated solution of barium hydroxide (

      
      )[1].
      
    • Causality: Barium hydroxide is specifically chosen over standard bases like sodium hydroxide. The neutralization byproduct, barium sulfate (

      
      ), is highly insoluble in water. It precipitates out of solution, driving the neutralization equilibrium to completion and allowing the inorganic salts to be completely removed via simple filtration. This prevents salt contamination in the final product.
      
  • Step 4: Purification

    • Action: Filter the

      
       precipitate. Treat the filtrate with activated carbon, filter again, and subject the resulting liquid to vacuum distillation[1].
      
    • Causality: Activated carbon efficiently adsorbs trace colored polymeric byproducts formed during diazonium decomposition. Vacuum distillation isolates the 4-hydroxypyridine without thermal degradation, which would otherwise occur at atmospheric boiling points, ensuring the final >99% purity[1].

Conclusion

The utility of 4-pyridinol hydrate extends far beyond its simple molecular structure. Its hydration-dependent tautomerism dictates its reactivity, making it a highly tunable scaffold for complex pharmaceutical syntheses. By employing optimized, thermodynamically driven protocols—such as the barium-mediated diazotization route—researchers can secure the high-purity yields necessary for downstream API manufacturing.

References
  • Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols , Benchchem. 3

  • What is the synthesis process of 4-Hydroxypyridine? - FAQ , Guidechem. 1

  • 4-Pyridinol hydrate | 158868-14-5 , Sigma-Aldrich.

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones , ResearchGate.4

Sources

Technical Guide: Tautomerism of 4-Hydroxypyridine and 4-Pyridone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric equilibrium of 4-hydroxypyridine and 4-pyridone, structured for researchers and drug development professionals.

Mechanistic Insights, Solvent Effects, and Experimental Characterization

Executive Summary

The structural duality of 4-hydroxypyridine (enol) and 4-pyridone (keto) represents a classic yet critical case of prototropic tautomerism in heterocyclic chemistry. While often simplified in undergraduate texts, the equilibrium is governed by a subtle interplay between aromaticity (favoring the enol) and dipolar solvation (favoring the keto).

For medicinal chemists, this distinction is non-trivial. The 4-pyridone scaffold is a "privileged structure" in drug discovery (e.g., Fluridone, Ciclopirox), serving as a bioisostere for amides and phenol rings. Misidentification of the dominant tautomer in a binding pocket or assay buffer can lead to erroneous QSAR models and failed docking scores. This guide provides the thermodynamic grounding and experimental protocols to definitively characterize these species.

Fundamental Thermodynamics & Aromaticity

The tautomeric preference is dictated by the energy difference (


) between the two forms. This value is intrinsic to the molecule but heavily modulated by the environment.
Gas Phase: The Victory of Aromaticity

In the gas phase (isolated molecule), 4-hydroxypyridine (enol) is the more stable tautomer.

  • Driving Force: The enol form retains the full aromatic sextet of the pyridine ring.

  • Energy Gap: Computational and experimental studies place the enol form approximately 2.4 – 7 kcal/mol lower in energy than the keto form.

  • Mechanism: The 4-pyridone form, while conjugated, relies on a zwitterionic resonance contributor (

    
    ) to achieve aromaticity (6
    
    
    
    electrons). In the absence of solvent stabilization, the charge separation penalty outweighs the resonance stabilization.
Solution Phase: The Dipole Flip

In solution, particularly in polar solvents like water, the equilibrium inverts completely to favor 4-pyridone (keto) .

  • Driving Force: 4-Pyridone has a significantly larger dipole moment (

    
     D) compared to 4-hydroxypyridine (
    
    
    
    D).
  • Solvation: Polar solvents stabilize the charge-separated resonance form of 4-pyridone via dipole-dipole interactions and hydrogen bonding. In water, the keto form dominates by a factor of

    
    .
    
Summary of Phase Dependence
Phase/SolventDielectric Constant (

)
Dominant TautomerApprox. Ratio (Keto : Enol)Primary Driver
Gas Phase 1.04-Hydroxypyridine

Intrinsic Aromaticity
Cyclohexane 2.0Mixed / Enol

(Variable*)
Competition: Entropy vs Enthalpy
Chloroform 4.8Mixed

Weak Solvation
DMSO 46.74-Pyridone

Dipole Stabilization
Water 80.14-Pyridone

H-Bonding Network

*Note: Unlike 2-pyridone, which favors the keto form even in non-polar solvents (


 in cyclohexane), 4-hydroxypyridine is often more persistent in non-polar media due to the lack of a stabilizing cis-amide-like dimer motif found in 2-pyridone.

Mechanistic Pathways & Visualization

The interconversion is not a simple intramolecular proton hop (which is symmetry-forbidden and high energy). It proceeds via solvent-mediated proton relay or dimerization.

Protonation Site

A common misconception is that 4-pyridone protonates at the nitrogen.

  • Fact: Protonation occurs at the carbonyl oxygen .

  • Reasoning: O-protonation generates the 4-hydroxypyridinium cation , which is a fully aromatic system. N-protonation would disrupt the conjugation and place a positive charge adjacent to the electron-deficient carbonyl carbon.

Tautomerization Diagram (DOT Visualization)

Tautomerism cluster_solvation Solvent Effect Enol 4-Hydroxypyridine (Aromatic, Low Dipole) Gas Phase Stable TS Solvent-Bridged Transition State Enol->TS + Solvent (H-bond) Keto 4-Pyridone (Zwitterionic Character, High Dipole) Solution Phase Stable Keto->Enol Gas Phase / Heat Keto->Keto Stabilized by High Dielectric (ε) TS->Keto Proton Relay

Figure 1: Mechanistic flow of tautomerization. The transition is heavily dependent on solvent bridging (proton relay).

Spectroscopic Characterization

Distinguishing the tautomers requires specific markers. The most reliable methods are NMR and UV spectroscopy.

NMR Spectroscopy (Diagnostic Signals)

Since the tautomers are in fast equilibrium (on the NMR timescale) only in specific solvents or at high temperatures, you typically observe a weighted average. However, in distinct solvents (e.g., DMSO vs. Benzene-d6), the shifts are diagnostic. To "lock" the forms for reference, researchers use 4-methoxypyridine (fixed enol model) and N-methyl-4-pyridone (fixed keto model).

Table: Diagnostic NMR Shifts (in DMSO-d


) 
NucleusPosition4-Pyridone (Keto Form)4-Hydroxypyridine (Enol Model*)Distinction

C
C-4 176.8 ppm 160 - 165 ppm Carbonyl vs C-O(Ar)

C
C-2 / C-6~139 ppm~150 ppmEnol is more deshielded

H
H-2 / H-67.6 - 7.9 ppm (d)8.3 - 8.5 ppm (d)Pyridine-like protons are downfield

H
H-3 / H-56.0 - 6.2 ppm (d)6.8 - 7.0 ppm (d)Shielding by C=O in keto form

*Values approximated based on 4-methoxypyridine and general pyridine trends.

UV-Vis Spectroscopy

The conjugation systems differ significantly.

  • 4-Pyridone: Exhibits a bathochromic shift (red shift) due to the extended conjugation of the zwitterionic resonance form.

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Water): ~254 nm  (strong band).
      
  • 4-Hydroxypyridine (Enol): Resembles the pyridine spectrum.

    • 
       (Non-polar): ~230-240 nm  (typically shorter wavelength than the keto form).
      

Experimental Protocols

Protocol A: Determination of via UV Titration

This method is preferred for calculating the tautomeric equilibrium constant (


) in various solvents.

Prerequisites:

  • Pure 4-hydroxypyridine.

  • Reference standards: 4-methoxypyridine (fixed enol) and N-methyl-4-pyridone (fixed keto).

Workflow:

  • Preparation: Prepare

    
     M solutions of the analyte and both fixed standards in the target solvent (e.g., water, ethanol, cyclohexane).
    
  • Acquisition: Scan UV absorbance from 200–350 nm.

  • Analysis:

    • Identify

      
       for the fixed keto (
      
      
      
      ) and fixed enol (
      
      
      ).
    • Measure molar absorptivity (

      
      ) at these wavelengths.
      
    • For the analyte, measure absorbance (

      
      ) at 
      
      
      
      and
      
      
      .
  • Calculation: Use the simultaneous equations (assuming Beer's Law additivity):

    
    
    
    
    
    Solve for
    
    
    and
    
    
    to determine
    
    
    .
Protocol B: Decision Tree for Scaffold Design

When designing drugs containing this moiety, use this logic flow to ensure stability and binding efficacy.

DecisionTree Start Drug Design Objective Target Target Binding Site Nature? Start->Target H_Donor Need H-Bond Donor? Target->H_Donor Polar / Hydrophilic Aromatic Need Pi-Stacking? Target->Aromatic Hydrophobic / Flat Result_Keto Design: 4-Pyridone (Stable in Bio-fluids) H_Donor->Result_Keto Yes (N-H is donor) Result_Enol Design: 4-Alkoxypyridine (Lock as Ether) H_Donor->Result_Enol No (Lock Enol) Aromatic->Result_Keto Dipole Interactions Aromatic->Result_Enol Strict Aromaticity

Figure 2: Strategic decision tree for medicinal chemistry applications.

References

  • Beak, P., et al. (1976). "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines." Journal of the American Chemical Society. Link

  • Katritzky, A. R., et al. (2010). "Tautomerism in drug discovery." Journal of Computer-Aided Molecular Design. Link

  • BenchChem. "Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis)." Technical Data Sheet. Link

  • Wang, L., et al. (2021). "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones." The Journal of Physical Chemistry B. Link

  • NIST Chemistry WebBook. "Pyridine, 4-methoxy-1-oxide- UV Spectrum." Link

A Guide to the Spectroscopic Characterization of 4-Pyridinol: An Integrated Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-pyridinol (C₅H₅NO), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. A central theme of this guide is the critical influence of keto-enol tautomerism, where 4-pyridinol exists in equilibrium with its more stable tautomer, 4-pyridone. We will demonstrate that a holistic interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data is essential for unambiguous structural elucidation. This document provides not only the characteristic spectral data but also the underlying scientific rationale for experimental choices and detailed, field-proven protocols for data acquisition, designed for immediate application in a research setting.

The Decisive Factor: Understanding Tautomerism in 4-Pyridinol

Before analyzing any spectrum, it is imperative to understand the molecular state of 4-pyridinol. It is not a static molecule but exists as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol "enol" form (4-pyridinol) and the non-aromatic amide "keto" form (4-pyridone).

The position of this equilibrium is highly sensitive to the molecule's environment.[1] In the gas phase or in non-polar solvents, the enol form (4-hydroxypyridine) can be a major species.[1][2] However, in polar solvents and, crucially, in the solid state, the equilibrium overwhelmingly favors the more polar keto form (4-pyridone) due to its ability to form strong intermolecular hydrogen bonds.[1] Consequently, most standard spectroscopic techniques performed on solid or solution-phase samples will primarily reflect the structure of 4-pyridone.

Caption: Tautomeric equilibrium between 4-pyridinol and 4-pyridone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules.[3] For 4-pyridinol, the choice of solvent is the most critical experimental parameter, as it dictates the position of the tautomeric equilibrium and thus the resulting chemical shifts.

Expertise in Action: The Rationale for Solvent Selection

While a non-polar solvent like CDCl₃ might seem intuitive, 4-pyridinol has poor solubility in it. A polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for two key reasons:

  • Excellent Solubilization: It readily dissolves the polar 4-pyridone tautomer.

  • Tautomer Stabilization: It stabilizes the keto form, providing a clean, representative spectrum of the dominant species in solution.[1]

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-pyridinol sample.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[5] Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube. The solution height should be ~40 mm (~0.5-0.6 mL).[5]

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Acquisition Parameters (Example on a 400 MHz instrument):

    • Locking & Shimming: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of ~2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (~1024 or more, depending on concentration).[3] A relaxation delay of 2 seconds is standard.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at δ 39.52 ppm.

Spectral Interpretation and Data

The spectra obtained in DMSO-d₆ are consistent with the 4-pyridone structure.

¹H NMR Spectrum (400 MHz, DMSO-d₆): The proton spectrum shows three distinct signals.

  • A broad singlet appears far downfield (~δ 11.0 ppm), characteristic of an acidic N-H proton.

  • Two signals appear in the aromatic/olefinic region. These correspond to the two sets of chemically non-equivalent protons on the ring. The protons adjacent to the nitrogen (H2/H6) are deshielded relative to the protons adjacent to the carbonyl group (H3/H5). They appear as doublets due to coupling with their neighbors.[6]

¹³C NMR Spectrum (100 MHz, DMSO-d₆): The proton-decoupled ¹³C spectrum confirms the 4-pyridone structure with three signals.

  • The most telling signal is the one furthest downfield (~δ 175 ppm), which is indicative of a carbonyl (C=O) carbon. An aromatic carbon bearing an -OH group would appear significantly more upfield (~δ 150-160 ppm).

  • Two other signals appear for the ring carbons, C2/C6 and C3/C5.

¹H NMR Data (DMSO-d₆) ¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~11.0N-H
~7.5H2, H6
~6.1H3, H5

Note: Exact chemical shifts can vary slightly based on concentration and instrument calibration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy excels at identifying functional groups and is therefore an ideal technique to quickly differentiate between the 4-pyridinol and 4-pyridone tautomers. The presence of a strong carbonyl (C=O) absorption is the key diagnostic feature for the 4-pyridone form, which is dominant in the solid state.

Expertise in Action: Sample Preparation Rationale

The Potassium Bromide (KBr) pellet method is a classic and reliable technique for analyzing solid samples.[7][8] It involves dispersing the sample in an IR-transparent matrix (KBr), which becomes a clear optical disk under pressure.[7][8] This method ensures that the resulting spectrum is representative of the compound in its solid state, minimizing environmental effects. It is critical to use spectroscopy-grade KBr and keep it dry, as water contamination will introduce a very broad O-H absorption band that can obscure important spectral features.[9][10]

Experimental Protocol: KBr Pellet Preparation and FT-IR Analysis
  • Drying: Gently heat spectroscopy-grade KBr in an oven at ~110°C for 2-4 hours and store it in a desiccator.[10]

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the 4-pyridinol sample until it is a fine, homogenous powder.[7][8]

  • Mixing: Add approximately 150-200 mg of the dried KBr to the mortar.[7][8] Gently but thoroughly mix and grind the sample and KBr until the mixture is uniform.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for approximately 1-2 minutes.[8] A vacuum line can be attached to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[8]

  • Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

Spectral Interpretation and Data

The solid-state IR spectrum of 4-pyridinol is dominated by features of the 4-pyridone tautomer.

| Key IR Absorptions (KBr Pellet) | | :--- | :--- | | Frequency (cm⁻¹) | Vibrational Mode | Significance | | 3000 - 2500 (very broad) | N-H and C-H stretching | The broadness is due to extensive intermolecular hydrogen bonding. Confirms the N-H group of the keto form. | | ~1640 (strong, sharp) | C=O stretching (Amide I band) | This is the key diagnostic peak. Its presence strongly indicates the carbonyl group of the 4-pyridone tautomer. | | ~1540 (strong) | C=C stretching & N-H bending | Characteristic of the pyridone ring structure. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.[11] Electron Ionization (EI) is a common "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.[12][13]

Experimental Protocol: Electron Ionization (EI-MS) Data Acquisition
  • Sample Introduction: A small amount (<1 mg) of the sample is introduced into the instrument, typically via a direct insertion probe.

  • Volatilization: The probe is heated under high vacuum to vaporize the sample into the gas phase.[11]

  • Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[12][13]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragment ions and neutral radicals or molecules.[11]

  • Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.

Fragmentation Analysis

The mass spectrum of 4-pyridinol confirms its molecular formula, C₅H₅NO.

  • Molecular Ion (M⁺•): The spectrum shows a clear molecular ion peak at m/z = 95 , corresponding to the molecular weight of the compound.[14]

  • Key Fragments: The fragmentation pattern provides structural confirmation. A common and significant fragmentation pathway for pyridone-like structures involves the loss of a neutral carbon monoxide (CO) molecule, followed by the loss of hydrogen cyanide (HCN).

| Key EI-MS Fragments | | :--- | :--- | | m/z | Proposed Fragment | Origin | | 95 | [C₅H₅NO]⁺• | Molecular Ion (M⁺•) | | 67 | [C₄H₅N]⁺• | M⁺• - CO | | 40 | [C₃H₄]⁺• | [C₄H₅N]⁺• - HCN |

Fragmentation M Molecular Ion [C₅H₅NO]⁺• m/z = 95 F1 Fragment Ion [C₄H₅N]⁺• m/z = 67 M->F1 - CO F2 Fragment Ion [C₃H₄]⁺• m/z = 40 F1->F2 - HCN

Caption: Key fragmentation pathway for 4-pyridone in EI-MS.

An Integrated Workflow for Structural Confirmation

Workflow cluster_input Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Primary Findings cluster_conclusion Conclusion Sample Sample: '4-Pyridinol' IR FT-IR (Solid) Sample->IR NMR NMR (DMSO-d₆) Sample->NMR MS EI-MS (Gas) Sample->MS Data_IR Strong C=O (~1640 cm⁻¹) Broad N-H (~3000-2500 cm⁻¹) IR->Data_IR Data_NMR ¹³C: C=O (~175 ppm) ¹H: N-H (~11 ppm) NMR->Data_NMR Data_MS M⁺• at m/z = 95 Fragment at m/z = 67 (-CO) MS->Data_MS Integration Data Integration & Interpretation Data_IR->Integration Data_NMR->Integration Data_MS->Integration Structure Structure Confirmed: 4-Pyridone Tautomer Integration->Structure

Caption: Integrated workflow for the structural confirmation of 4-pyridinol.

Conclusion

The spectroscopic characterization of 4-pyridinol is a clear illustration of how a molecule's inherent chemical properties—in this case, tautomerism—directly govern its spectral output. Analysis via NMR, FT-IR, and MS consistently and conclusively demonstrates that in common analytical states (solid phase and polar solutions), the compound exists almost exclusively as the 4-pyridone tautomer. The key diagnostic markers are the carbonyl (C=O) signals in the IR (~1640 cm⁻¹) and ¹³C NMR (~175 ppm) spectra, the labile N-H proton in the ¹H NMR spectrum (~11 ppm), and the characteristic loss of carbon monoxide in the mass spectrum. For any researcher working with this or similar heterocyclic systems, recognizing the profound impact of tautomerism is the foundational first step to accurate and reliable structural analysis.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Hunter, C. A., & Lawson, K. R. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (5), 651-656. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Oregon State University. (2022, March 9). The Mass Spectrometry Experiment. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 28). 4.11: Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. Retrieved from [Link]

  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(24), 4856-4862. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Crystal Structure of 4-Pyridinol Hydrate: A Tautomeric & Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth crystallographic and structural analysis of 4-Pyridinol hydrate, formally addressing its solid-state identity as 4-Pyridone monohydrate .

Executive Summary: The Identity Crisis

In the context of drug development and solid-state chemistry, "4-Pyridinol" presents a classic tautomeric challenge. While often referred to as 4-hydroxypyridine in synthesis, crystallographic evidence confirms that in the solid state—and particularly in hydrated forms—the molecule exists predominantly as its keto-tautomer, 4-Pyridone (


).[1]

This guide dissects the crystal lattice of 4-pyridone hydrate, elucidating the hydrogen-bonding networks that stabilize this tautomer and the role of water molecules in bridging the polar pyridone units. Understanding this structure is critical for predicting solubility, stability, and polymorphic transitions in pharmaceutical intermediates.[1]

Molecular Identity & Tautomerism

Before analyzing the lattice, one must define the molecular unit. The equilibrium between the enol (4-pyridinol) and keto (4-pyridone) forms is solvent- and phase-dependent.

  • Gas Phase: Favors 4-hydroxypyridine (aromaticity preserved).[1]

  • Solid State & Polar Solvents: Favors 4-pyridone (dipolar stabilization).[1]

In the crystal lattice of the hydrate, the proton resides on the nitrogen atom, creating a distinct dipole that drives the packing arrangement.[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the energetic shift from the hydroxy-form to the oxo-form during crystallization.

Tautomerism cluster_0 Solution / Gas Phase cluster_1 Crystallization Event cluster_2 Solid State (Hydrate) Enol 4-Hydroxypyridine (Enol Form) Transition Proton Transfer (Solvent Mediated) Enol->Transition  Polarization   Keto 4-Pyridone (Keto Form) Transition->Keto  Lattice Stabilization   Water H2O Molecule Water->Transition Catalytic Bridge Water->Keto H-Bond Donor/Acceptor

Figure 1: Mechanism of tautomeric stabilization during the crystallization of 4-pyridone hydrate.[1]

Crystallographic Characterization

The hydrate of 4-pyridone typically crystallizes in a monoclinic system.[2][3] The water molecule plays a structural role, acting as a "molecular glue" that interrupts the direct head-to-tail chains found in the anhydrous form.

Unit Cell & Space Group

While anhydrous 4-pyridone exhibits polymorphism (


 and 

), the hydrated forms (often isolated as monohydrates or non-stoichiometric hydrates) generally adopt lower symmetry due to the inclusion of water.[1]
ParameterValue (Typical for Hydrate/Solvate)
Crystal System Monoclinic
Space Group

or

Z (Formula Units) 4
Key Interaction

and

Density

Hydrogen Bonding Network

The defining feature of the hydrate structure is the interruption of the infinite pyridone chains.

  • Anhydrous Motif: Direct

    
     interactions forming infinite 1D chains.[1]
    
  • Hydrate Motif: Water molecules intercalate between pyridone units.[1] The pyridone

    
     donates to the water oxygen (
    
    
    
    ), and the water hydrogens donate to the carbonyl oxygens of adjacent pyridones.[1]

Experimental Protocol: Crystallization & Analysis

To obtain high-quality single crystals of the hydrate for XRD analysis, specific humidity and solvent controls are required to prevent dehydration to the stable anhydrous phase.

Protocol: Controlled Evaporative Crystallization
  • Dissolution: Dissolve 1.0 g of commercial 4-pyridone (or 4-hydroxypyridine) in 10 mL of ultra-pure water at 60°C.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Slow Evaporation: Place the filtrate in a loosely capped vial inside a humidity chamber set to 80% RH.

    • Why: High humidity prevents the formation of the anhydrous polymorph.

  • Harvesting: Harvest colorless prismatic crystals after 48-72 hours.

  • Data Collection: Mount crystals in Paratone oil and flash-cool to 100K immediately to prevent lattice collapse from dehydration.

Structural Logic Flow

The following diagram details the hydrogen bond topology in the hydrate lattice.

HBonding cluster_lattice Hydrate Lattice Topology Py1 4-Pyridone (A) [Donor: N-H] Water Water Molecule (Bridge) Py1->Water N-H ... O(w) (Strong) Py2 4-Pyridone (B) [Acceptor: C=O] Py2->Py1 Pi-Stacking (Weak) Water->Py2 O(w)-H ... O=C (Medium)

Figure 2: Hydrogen bonding topology showing the water-mediated bridging of pyridone units.[1]

Pharmaceutical Relevance

For drug development professionals, the hydrate of 4-pyridone serves as a model for pseudopolymorphism .

  • Stability: The hydrate is less stable than the anhydrous form at low humidity (<30% RH), leading to potential physical instability in formulation.[1]

  • Solubility: The hydrate typically exhibits a lower dissolution rate compared to the anhydrous form due to the stable, water-mediated lattice energy.

  • Salt Formation: 4-pyridone is a weak base (

    
     for the conjugate acid).[1] In the presence of strong acids (e.g., 
    
    
    
    ), it forms stable salts where the protonation occurs at the carbonyl oxygen or nitrogen depending on the counter-ion, often retaining water in the lattice.[1]

References

  • Tautomerism in Solid State: Boer, F. P., et al. "Direct evidence for the existence of both tautomeric forms of 4-hydroxypyridines in the solid state." Journal of the Chemical Society, Perkin Transactions 2.

  • Anhydrous Polymorphs: Wang, Y., et al.[1] "Two polymorphs of anhydrous 4-pyridone at 100 K." Acta Crystallographica Section E.

  • Hydrate Formation: Jones, P. G.[1] "Crystal structure of 4-pyridone 1.2-hydrate." Zeitschrift für Naturforschung B.

  • General Properties: National Institute of Standards and Technology (NIST).[1][4] "4-Pyridinol Structural Data." NIST Chemistry WebBook.[1][4]

Sources

Technical Guide: Physical Properties and Characterization of 4-Hydroxypyridine (4-Pyridone)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-Hydroxypyridine (CAS 626-64-2) represents a classic case of structural ambiguity in heterocyclic chemistry. While nomenclature suggests a hydroxy-substituted pyridine, the compound exists predominantly as its tautomer, 4-pyridone , in the solid state and in polar solvents. This distinction is not merely academic; it dictates every physical property relevant to drug development, from its unexpectedly high melting point to its solubility profile and metal-chelating ability.

This guide provides a rigorous analysis of the physicochemical properties of 4-hydroxypyridine, designed for researchers requiring high-fidelity data for synthesis and formulation.

Part 2: Molecular Architecture & Tautomerism

The physical behavior of this molecule is governed by the keto-enol tautomerism between 4-hydroxypyridine (enol form) and 4-pyridone (keto form).[1]

  • Gas Phase: The hydroxy form is energetically favored due to the retention of aromaticity in the pyridine ring.

  • Solid State & Polar Solvents: The pyridone form dominates. Although this form loses the classic Huckel aromaticity of the pyridine ring, it gains significant stabilization energy through dipolar resonance and extensive intermolecular hydrogen bonding.

Implication for Researchers: When characterizing "4-hydroxypyridine" solids, you are actually characterizing 4-pyridone . This explains why the material is a high-melting solid rather than a volatile liquid like pyridine.

Tautomerism cluster_0 Gas Phase (Aromatic) cluster_1 Solid State / Polar Solvent Enol 4-Hydroxypyridine (Enol Form) Favored in Gas Phase Keto 4-Pyridone (Keto Form) Favored in Solid State (High Dipole Moment) Enol->Keto Solvent Polarity Intermolecular H-Bonding

Figure 1: Tautomeric equilibrium shift driven by phase and solvent polarity.

Part 3: Thermodynamic Properties

The following data aggregates experimental values from validated commercial certificates of analysis (CoA) and crystallographic literature.

3.1 Melting and Boiling Points[2]
PropertyValueConditionsTechnical Insight
Melting Point 148 – 151 °C AtmosphericThe high MP is due to "head-to-tail" hydrogen bonding chains (N-H···O=C) in the crystal lattice, characteristic of the pyridone form.[3]
Boiling Point 230 – 235 °C 12 mmHgDo not attempt distillation at 760 mmHg. The compound decomposes before reaching its theoretical atmospheric boiling point (~380 °C).
Sublimation ~140 °C High VacuumSublimation is the preferred purification method for analytical standards to avoid thermal decomposition.
3.2 Solubility and pKa Profile

The amphoteric nature of the scaffold allows it to function as both a weak acid and a weak base, a property exploited in pH-dependent extraction protocols.

  • pKa 1 (Cation → Neutral): 3.2 . This refers to the deprotonation of the 4-hydroxypyridinium cation.

  • pKa 2 (Neutral → Anion): 11.1 . This refers to the deprotonation of the neutral species to the 4-pyridonate anion.

  • Solubility:

    • High: Water, Ethanol, Methanol (due to H-bond donation/acceptance).

    • Low: Diethyl ether, Hexane, Benzene (due to high polarity of the pyridone form).

Part 4: Experimental Protocols
4.1 Purification via Recrystallization

Because commercial samples often contain colored oxidation products, recrystallization is necessary for high-purity applications (e.g., UV-Vis standards).

Solvent System: Water (primary) or Ethanol/Water (90:10).

Protocol:

  • Dissolution: Dissolve 5.0 g of crude 4-hydroxypyridine in the minimum volume of boiling water (~10-15 mL).

    • Note: If the solution is dark brown, add activated charcoal (0.5 g), boil for 2 minutes, and filter hot through a pre-warmed Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The pyridone form crystallizes as colorless needles or prisms.

  • Maturation: Cool in an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with ice-cold acetone (to remove surface water and facilitate drying).

  • Drying: Dry in a vacuum oven at 60 °C over P₂O₅ for 6 hours.

    • Caution: The compound is hygroscopic. Store in a desiccator.

4.2 Thermal Analysis (TGA/DSC) Workflow

When characterizing the material, specific thermal events must be interpreted correctly to avoid false negatives.

TGA_Workflow Start Sample Loading (5-10 mg, Alumina Pan) Step1 Equilibration (30°C, N2 Purge) Start->Step1 Step2 Ramp 10°C/min to 120°C Step1->Step2 Decision1 Mass Loss < 120°C? Step2->Decision1 Result1 Event: Desolvation (Hydrate Loss) Decision1->Result1 Yes (>2%) Step3 Ramp to 200°C Decision1->Step3 No Result1->Step3 Result2 Endotherm ~150°C (Melting Event) Step3->Result2 Step4 Ramp > 250°C Result2->Step4 Result3 Exotherm/Mass Loss (Decomposition) Step4->Result3

Figure 2: Thermal Gravimetric Analysis (TGA) logic flow for identifying hydrates vs. melting.

Part 5: Applications in Drug Design[4]

The 4-pyridone scaffold is a critical pharmacophore, primarily utilized for its metal chelation properties.

  • Bioisosterism: The 4-pyridone ring acts as a bioisostere for phenol rings, improving water solubility while maintaining hydrogen bond acceptor capabilities.

  • Iron Chelation (Deferiprone):

    • The drug Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) is a direct derivative.[2]

    • Mechanism: The keto oxygen (position 4) and the hydroxy group (position 3) form a bidentate ligand system that binds Fe³⁺ with high affinity.

    • Relevance: Researchers using 4-hydroxypyridine as a starting material often functionalize the 3-position to create similar bidentate chelators.

Part 6: References
  • Sigma-Aldrich. Safety Data Sheet: 4-Hydroxypyridine. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12290, 4-Hydroxypyridine. Link

  • ChemicalBook. 4-Hydroxypyridine Properties and Suppliers. Link

  • B. A. S. et al. Crystal structure of fac-tricarbonylchloridobis(4-hydroxypyridine)rhenium(I)–pyridin-4(1H)-one. Acta Crystallographica Section E. Link

  • European Medicines Agency. Ferriprox (Deferiprone) Scientific Discussion. Link

Sources

An In-depth Technical Guide to the Solubility of 4-Pyridinol Hydrate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive exploration of the solubility characteristics of 4-Pyridinol hydrate, a compound of significant interest in pharmaceutical and chemical research. Recognizing the scarcity of publicly available quantitative data, this document provides a robust framework for understanding and determining its solubility. We will delve into the theoretical principles governing its dissolution, present qualitative solubility profiles, and provide detailed experimental protocols for precise quantitative measurement. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this versatile molecule.

Foundational Principles: Understanding the Solubility of 4-Pyridinol Hydrate

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For 4-Pyridinol hydrate, two key phenomena are at play: tautomerism and the influence of the hydrate form.

The Tautomeric Equilibrium of 4-Pyridinol and 4-Pyridone

4-Pyridinol exists in a tautomeric equilibrium with its keto form, 4-Pyridone. This equilibrium is significantly influenced by the solvent environment. In polar solvents and in the solid state, the 4-Pyridone form is predominantly favored.[1][2] This is a critical consideration as the solubility will be primarily governed by the properties of the 4-Pyridone tautomer in most practical applications.

Caption: Tautomeric equilibrium between 4-Pyridinol and 4-Pyridone.

The Role of Hydration in Solubility

The presence of water molecules within the crystal lattice, forming a hydrate, can significantly impact a compound's solubility compared to its anhydrous form. Hydrates can be either more or less soluble than their anhydrous counterparts, and this behavior is not always predictable. The energy required to break the crystal lattice of a hydrate versus an anhydrate, and the subsequent interactions with the solvent, will determine the overall solubility. It is crucial for researchers to be aware of the hydration state of their 4-Pyridinol sample, as this can introduce variability in experimental results. Commercially available 4-Hydroxypyridine can exist as a monohydrate, which can be formed by crystallization from water or wet chloroform.[2]

Qualitative and Quantitative Solubility Profile

While comprehensive quantitative data is limited, a qualitative understanding of 4-Pyridinol's solubility can be derived from its structure and available literature.

Qualitative Solubility Analysis

The 4-Pyridone tautomer possesses both a polar amide group and a relatively non-polar aromatic ring. This dual nature dictates its solubility in various solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble. The amide group can participate in hydrogen bonding with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): Expected to have moderate to good solubility due to dipole-dipole interactions.

  • Non-polar Solvents (e.g., Ether, Benzene, Hexane): Expected to be poorly soluble or practically insoluble. The energy required to overcome the strong intermolecular forces in the solid crystal is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Available Quantitative Solubility Data

Publicly available, experimentally determined quantitative solubility data for 4-Pyridinol hydrate across a range of solvents and temperatures is scarce. However, a calculated water solubility for 4-hydroxypyridine is available.

SolventTemperature (°C)Solubility (g/100mL)Source
Water25100[3]

Note: This value is exceptionally high and should be used with caution. It is highly recommended to experimentally verify the solubility in your specific application.

Experimental Determination of Solubility: A Practical Guide

Given the limited quantitative data, the ability to accurately determine the solubility of 4-Pyridinol hydrate in-house is paramount. The following section provides detailed, field-proven protocols for this purpose.

Gravimetric Method: The Gold Standard for Solubility Measurement

The gravimetric method is a robust and reliable technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by mass after solvent evaporation.

Gravimetric_Method A 1. Equilibration (Excess solid in solvent at constant T) B 2. Separation (Filtration or Centrifugation) A->B C 3. Quantification (Solvent evaporation and weighing) B->C D 4. Calculation (Solubility in g/100mL or mol/L) C->D Spectroscopic_Method A 1. Calibration Curve (Absorbance vs. Known Concentrations) D 4. Concentration Determination (From Calibration Curve) A->D B 2. Saturated Solution Prep (As in Gravimetric Method) C 3. Dilution & Measurement (Dilute supernatant and measure absorbance) B->C C->D

Caption: Workflow for the spectroscopic determination of solubility.

Step-by-Step Protocol:

  • Generation of a Standard Calibration Curve:

    • Prepare a stock solution of 4-Pyridinol hydrate of a known concentration in the solvent of interest.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 4-Pyridinol in that solvent.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

Data Interpretation and Thermodynamic Considerations

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

  • Enthalpy of Solution (ΔH_sol): Represents the heat absorbed or released during dissolution. An endothermic process (ΔH_sol > 0) indicates that solubility will increase with increasing temperature, while an exothermic process (ΔH_sol < 0) suggests that solubility will decrease with increasing temperature.

  • Entropy of Solution (ΔS_sol): Represents the change in disorder of the system upon dissolution. Dissolution of a crystalline solid into a liquid solvent generally leads to an increase in entropy (ΔS_sol > 0).

By determining the solubility of 4-Pyridinol hydrate at different temperatures, researchers can calculate these thermodynamic parameters using the van't Hoff equation, providing deeper insights into the dissolution process.

Conclusion

References

  • Bulat Pharmaceutical. 4-Hydroxypyridine Manufacturer & Supplier. [Link]

  • Wikipedia. 4-Pyridone. [Link]

  • University of Szeged. Determining enthalpy of dissolution. [Link]

  • The Good Scents Company. 4-hydroxypyridine. [Link]

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An In-depth Technical Guide to the Discovery, Mechanism, and Application of Piericidins and 4-Pyridinol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the piericidin family of natural products and related 4-pyridinol compounds. We delve into the discovery of these potent mitochondrial Complex I inhibitors, detailing their biosynthesis by Streptomyces species and outlining key strategies for their total chemical synthesis. The core of this guide focuses on the molecular mechanism of action, explaining how these molecules competitively inhibit the ubiquinone (Coenzyme Q) binding site in the electron transport chain. A quantitative structure-activity relationship (SAR) analysis is presented, supported by comparative data. Furthermore, this guide offers detailed, field-proven protocols for the isolation of functional mitochondria and the spectrophotometric assessment of respiratory chain complex activities, providing researchers with the necessary tools to investigate these and other mitochondrial inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in mitochondrial metabolism, natural product chemistry, and the development of novel therapeutics targeting cellular respiration.

Introduction: The Emergence of Piericidins

The piericidins are a family of microbial metabolites characterized by a substituted 4-pyridinol core linked to a methylated polyketide side chain.[1] First isolated from Streptomyces mobaraensis in the 1950s, piericidin A1 was initially noted for its potent insecticidal properties.[2] Subsequent research revealed that the biological activity of piericidins stems from their structural resemblance to the electron carrier ubiquinone (Coenzyme Q), enabling them to act as powerful inhibitors of NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain.[2][3] This specific mechanism of action has made piericidins invaluable as chemical probes for studying mitochondrial function and has spurred interest in their potential as antimicrobial, antifungal, and antitumor agents.[2][4] This guide will explore the multifaceted nature of these compounds, from their biological origins to their application in the laboratory.

Biosynthesis of Piericidin A1

Piericidins are classic examples of polyketide natural products, assembled by a type I modular polyketide synthase (PKS) system primarily found in Streptomyces species.[2][5] The biosynthetic gene cluster (BGC) for piericidin A1 contains the genes encoding the enzymatic machinery required for its assembly and subsequent tailoring.[2][6]

The core polyketide chain is assembled by six modular PKS enzymes (PieA1-A6) that selectively incorporate one acetyl-CoA, three malonyl-CoA, and five methylmalonyl-CoA units in a defined sequence.[2] Following the assembly-line synthesis of the linear polyketide, the pathway to the characteristic 4-pyridinol ring involves several key enzymatic steps:

  • Thioesterase-mediated Release: The C-terminal thioesterase (TE) domain hydrolyzes the polyketide chain from the PKS, releasing it as a β,δ-diketo carboxylic acid.[2]

  • Amidation: The ATP-dependent amidotransferase, PieD, catalyzes the transfer of an amino group to the terminal carboxylic acid of the released polyketide.[2]

  • Cyclization: The amidated intermediate then undergoes cyclization to form the α-pyridone ring. This step can occur spontaneously but is likely facilitated by the cyclase, PieC, to improve efficiency.[2]

  • Post-PKS Tailoring: After the formation of the core structure, a series of tailoring enzymes modify the pyridinol ring. The monooxygenase PieE hydroxylates the ring at the C-4' position, and the methyltransferases PieB1 and PieB2 are responsible for subsequent O-methylation events to yield the final piericidin A1 structure.[1][7]

The following diagram illustrates the proposed biosynthetic pathway for piericidin A1.

Piericidin A1 Biosynthesis Figure 1: Proposed Biosynthetic Pathway of Piericidin A1 cluster_PKS Polyketide Synthase (PKS) Machinery (PieA1-A6) cluster_tailoring Ring Formation & Tailoring PKS_start Acetyl-CoA + Malonyl-CoA + Methylmalonyl-CoA PKS_product Linear Polyketide Chain PKS_start->PKS_product Assembly Release Thioesterase (TE) Release PKS_product->Release Amidation Amidation (PieD) Release->Amidation β,δ-diketo carboxylic acid Cyclization Cyclization (PieC) Amidation->Cyclization Amidated intermediate Hydroxylation Hydroxylation (PieE) Cyclization->Hydroxylation α-pyridone core Methylation O-Methylation (PieB1/B2) Hydroxylation->Methylation 4'-hydroxylated intermediate Piericidin_A1 Piericidin A1 Methylation->Piericidin_A1

Caption: Figure 1: Proposed Biosynthetic Pathway of Piericidin A1

Chemical Synthesis of Piericidin A1

The potent biological activity and complex stereochemistry of piericidins have made them attractive targets for total synthesis. Several successful syntheses have been reported, which have unambiguously confirmed the absolute stereochemistry of the natural products.[8][9] The work by Boger and colleagues provides a representative example of a convergent and elegant synthetic strategy.[8][10][11]

Key features of this synthesis include:

  • Formation of the Pyridine Core: An inverse electron demand Diels-Alder reaction is employed to construct the highly substituted pyridine ring system.[8][10]

  • Synthesis of the Side Chain: The complex side chain is assembled using stereoselective reactions, including an asymmetric anti-aldol reaction to set the C9 and C10 stereocenters and a modified Julia olefination to form the C5-C6 trans double bond.[8]

  • Convergent Coupling: A late-stage Stille cross-coupling reaction is used to join the fully elaborated pyridine core with the side chain, allowing for a modular approach to synthesize various analogues for SAR studies.[8][10]

The diagram below outlines the key disconnection approach used in the Boger synthesis.

Piericidin A1 Synthesis Figure 2: Retrosynthetic Analysis of Piericidin A1 (Boger) Piericidin_A1 Piericidin A1 Stille_Coupling Stille Cross-Coupling Piericidin_A1->Stille_Coupling Pyridyl_Core Pyridyl Core Fragment Stille_Coupling->Pyridyl_Core Side_Chain Side Chain Fragment Stille_Coupling->Side_Chain Diels_Alder Inverse Demand Diels-Alder Pyridyl_Core->Diels_Alder Julia_Olefination Julia-Kocienski Olefination Side_Chain->Julia_Olefination Aldol_Reaction Asymmetric Anti-Aldol Julia_Olefination->Aldol_Reaction

Caption: Figure 2: Retrosynthetic Analysis of Piericidin A1 (Boger)

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of piericidins is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][3] Complex I catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus contributing to the proton-motive force required for ATP synthesis.[2]

Piericidins exert their inhibitory effect by acting as competitive inhibitors of ubiquinone.[2] The 4-pyridinol headgroup and the long, lipophilic polyketide side chain of piericidin A1 mimic the quinone headgroup and isoprenoid tail of ubiquinone (Coenzyme Q10), respectively.[9][12] This structural homology allows piericidin to bind to the ubiquinone binding pocket within Complex I, physically blocking the access of the native substrate and thereby halting electron flow from the iron-sulfur clusters to ubiquinone.[12] This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death.[4][13]

Complex I Inhibition Figure 3: Mechanism of Piericidin A1 Inhibition of Complex I cluster_ETC Mitochondrial Electron Transport Chain NADH NADH Complex_I Complex I FMN Fe-S Clusters Q-Binding Site NADH->Complex_I:f0 2e- NAD NAD+ CoQ Coenzyme Q Complex_I:f1->CoQ 2e- CoQH2 CoQH2 Complex_III Complex III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV Cyt_C->Complex_IV O2 O2 Complex_IV->O2 H2O H2O O2->H2O CoQH2->Complex_III Piericidin Piericidin A1 Piericidin->Inhibition Inhibition->Complex_I Competitive Inhibition

Caption: Figure 3: Mechanism of Piericidin A1 Inhibition of Complex I

Structure-Activity Relationship (SAR)

Systematic modification of the piericidin structure through total synthesis and analogue generation has provided crucial insights into the features required for potent Complex I inhibition and cytotoxic activity.[8] The 4-pyridinol core and the side chain both play critical roles.

  • The Pyridinol Headgroup: The C4'-hydroxyl group is a key feature for potent inhibition, likely participating in hydrogen bonding within the ubiquinone binding site. Removal or methylation of this hydroxyl group significantly reduces inhibitory activity.[8]

  • The Polyketide Side Chain: The length and stereochemistry of the side chain are also important. While minor modifications may be tolerated, significant truncation of the side chain leads to a dramatic loss of potency, highlighting the importance of the lipophilic tail for anchoring the molecule within the binding pocket.[8]

The following table summarizes the inhibitory activities of piericidin A1 and key analogues against bovine heart mitochondrial Complex I and their cytotoxic effects on the L1210 murine leukemia cell line.

CompoundDescriptionComplex I IC₅₀ (nM)[8]L1210 Cytotoxicity IC₅₀ (nM)[8]
Piericidin A1 (1) Natural Product3.74.0
Piericidin B1 (2) Natural Product5.115
4'-O-Acetyl-piericidin A1 (44) Acetylated analogue3.03.0
4'-O-Methyl-piericidin A1 (54) Methylated analogue800800
4'-Deshydroxypiericidin A1 (58) Analogue lacking 4'-OH9.0800
5'-Desmethylpiericidin A1 (73) Analogue lacking 5'-Me4.02500
Farnesyl Analogue (51) Simplified side chain955000

The Broader Context: 4-Pyridinol and Pyridine Compounds as Mitochondrial Inhibitors

The 4-pyridinol moiety found in piericidins is a privileged scaffold in medicinal chemistry. Beyond the piericidin family, other pyridine and pyridinium derivatives have been identified as inhibitors of mitochondrial respiration. A notable example is 1-methyl-4-phenylpyridinium (MPP+), the neurotoxic metabolite of MPTP, which also inhibits Complex I and has been instrumental in creating animal models of Parkinson's disease.[14][15]

While MPP+ is a cationic pyridinium species, neutral pyridine derivatives like 4-phenylpyridine have also been shown to inhibit NADH dehydrogenase.[14] The study of these simpler analogues helps to delineate the structural requirements for Complex I inhibition and provides a broader context for the potent activity of the more complex piericidins.[15][16] The development of synthetic 4-pyridinol and pyridine-based compounds continues to be an active area of research for targeting mitochondrial dysfunction in various diseases.[17]

Experimental Protocols: A Guide to Studying Mitochondrial Inhibitors

A critical aspect of investigating compounds like piericidins is the ability to reliably measure their effects on mitochondrial function. This section provides a validated, step-by-step methodology for the isolation of mitochondria and the subsequent spectrophotometric measurement of electron transport chain complex activities.

Isolation of Mitochondria from Rat Liver

This protocol describes a standard method for isolating functionally intact mitochondria from rat liver using differential centrifugation.[18][19][20][21]

Materials:

  • Isolation Buffer I: 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Isolation Buffer II: 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, pH 7.4. Keep on ice.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal care protocols. Immediately excise the liver and place it in a beaker containing ice-cold Isolation Buffer I.

  • Mince the liver finely with scissors and wash several times with fresh, ice-cold Isolation Buffer I to remove excess blood.

  • Transfer the minced tissue to a Dounce homogenizer with 5 volumes of Isolation Buffer I. Homogenize with 6-8 slow passes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully decant the supernatant into a clean, pre-chilled centrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Discard the supernatant. Gently resuspend the mitochondrial pellet in 20 mL of ice-cold Isolation Buffer I and repeat the centrifugation at 10,000 x g for 10 minutes.

  • Repeat the wash step (Step 7) using Isolation Buffer II.

  • After the final wash, resuspend the mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Isolation Buffer II.

  • Determine the protein concentration using a standard method such as the BCA assay. The mitochondrial preparation is now ready for use in activity assays.

Spectrophotometric Assays for ETC Complex Activities

These assays measure the activity of individual complexes of the electron transport chain. By comparing the inhibition of Complex I to the other complexes, the specificity of the compound can be determined. All assays should be performed at a constant temperature (e.g., 30°C or 37°C) in a plate reader or spectrophotometer.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclic Pyridinyl Analogues Using 4-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Hydroxypyridine in Medicinal Chemistry

Bicyclic pyridinyl scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. Their rigidified conformations allow for precise presentation of pharmacophoric elements, leading to enhanced target affinity and selectivity.[1] 4-Hydroxypyridine, a readily available and versatile building block, serves as an exceptional starting material for the construction of these complex heterocyclic systems. Its inherent chemical properties, including tautomerism and the ability to undergo various functionalizations, provide a rich platform for the synthesis of diverse bicyclic pyridinyl analogues.

This guide provides a comprehensive overview and detailed protocols for the synthesis of bicyclic pyridinyl analogues, with a particular focus on the construction of pyrano[4,3-b]pyridin-5-one derivatives. The methodologies detailed herein leverage a powerful and efficient tandem reaction sequence: the Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction. This strategy offers a streamlined approach to building molecular complexity from simple precursors.

Core Synthetic Strategy: A Tandem Knoevenagel Condensation and Intramolecular Hetero-Diels-Alder Cycloaddition

The cornerstone of the synthetic approach detailed in this application note is a one-pot, three-component reaction that efficiently assembles the bicyclic pyranopyridinone core. This process involves the reaction of a 4-hydroxypyridine derivative, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate.

The reaction proceeds through a well-defined mechanistic pathway:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound. This step generates a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: The 4-hydroxypyridine, existing in equilibrium with its pyridone tautomer, then acts as a nucleophile, undergoing a Michael addition to the activated alkene of the Knoevenagel adduct.

  • Intramolecular Hetero-Diels-Alder Cyclization: The resulting intermediate is poised to undergo an intramolecular hetero-Diels-Alder reaction. In this [4+2] cycloaddition, the endocyclic enamine of the dihydropyridine ring acts as the diene, and the alkene of the side chain functions as the dienophile.

  • Tautomerization: A final tautomerization step yields the stable, aromatic bicyclic pyridinyl analogue.

This tandem approach is highly convergent, allowing for the rapid construction of complex scaffolds from simple starting materials in a single synthetic operation. The modularity of this reaction is a key advantage, as variation of the 4-hydroxypyridine, aldehyde, and active methylene components allows for the generation of a diverse library of bicyclic pyridinyl analogues.

Visualizing the Core Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of pyrano[4,3-b]pyridin-5-one derivatives from 4-hydroxypyridine.

G cluster_0 Starting Materials cluster_1 Reaction Cascade cluster_2 Final Product 4-Hydroxypyridine 4-Hydroxypyridine Michael Addition Michael Addition 4-Hydroxypyridine->Michael Addition Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Knoevenagel Condensation->Michael Addition Intramolecular Hetero-Diels-Alder Intramolecular Hetero-Diels-Alder Michael Addition->Intramolecular Hetero-Diels-Alder Tautomerization Tautomerization Intramolecular Hetero-Diels-Alder->Tautomerization Bicyclic Pyridinyl Analogue Bicyclic Pyridinyl Analogue Tautomerization->Bicyclic Pyridinyl Analogue

Caption: Key stages in the synthesis of bicyclic pyridinyl analogues.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative bicyclic pyridinyl analogue, 7-amino-4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-2H-pyrano[4,3-b]pyridine-8-carbonitrile, starting from N-methyl-4-hydroxypyridine.

Protocol 1: Synthesis of 7-amino-4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-2H-pyrano[4,3-b]pyridine-8-carbonitrile

This one-pot, three-component reaction exemplifies the tandem Knoevenagel-hetero-Diels-Alder strategy.

Materials:

  • 1-Methyl-4-hydroxypyridin-2(1H)-one (can be synthesized from 4-hydroxypyridine)

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-4-hydroxypyridin-2(1H)-one (1.25 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) to 30 mL of ethanol.

  • Catalyst Addition: To the stirred suspension, add piperidine (0.5 mL, 5 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure 7-amino-4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-2H-pyrano[4,3-b]pyridine-8-carbonitrile as a crystalline solid.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its structure and purity.

Expected Yield: 70-85%

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Malononitrile is toxic and should be handled with care.

  • Piperidine is a corrosive and flammable liquid.

Data Presentation: Representative Yields and Reaction Parameters

The versatility of the tandem Knoevenagel-hetero-Diels-Alder reaction allows for the synthesis of a wide range of bicyclic pyridinyl analogues by varying the aldehyde component. The following table summarizes the results for the synthesis of several analogues using this protocol.

EntryAldehydeProductYield (%)
1Benzaldehyde7-amino-2-methyl-5-oxo-4-phenyl-4,5-dihydro-2H-pyrano[4,3-b]pyridine-8-carbonitrile82
24-Methoxybenzaldehyde7-amino-4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-2H-pyrano[4,3-b]pyridine-8-carbonitrile85
34-Nitrobenzaldehyde7-amino-2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-2H-pyrano[4,3-b]pyridine-8-carbonitrile75
42-Chlorobenzaldehyde7-amino-4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-2H-pyrano[4,3-b]pyridine-8-carbonitrile78

Troubleshooting and Optimization

While the described protocol is robust, certain challenges may arise. The following points provide guidance for troubleshooting and optimization:

  • Low Yields: If the yield is lower than expected, ensure all reagents are pure and dry. The reaction is sensitive to moisture. The amount of catalyst can also be optimized; typically, 5-10 mol% of piperidine is sufficient.

  • Side Product Formation: In some cases, the formation of the simple Knoevenagel adduct as a side product may be observed. Increasing the reaction time or temperature can often drive the reaction to completion.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel using a suitable eluent system can be employed for purification.

Conclusion: A Versatile Platform for Drug Discovery

The use of 4-hydroxypyridine as a starting material in a tandem Knoevenagel condensation/intramolecular hetero-Diels-Alder reaction sequence provides a highly efficient and versatile route to a diverse range of bicyclic pyridinyl analogues. The operational simplicity, high yields, and broad substrate scope make this methodology a valuable tool for researchers, scientists, and drug development professionals. The ability to readily access these complex scaffolds will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • A facile and efficient green protocol for the Knoevenagel condensation in aqueous media. (n.d.). Retrieved from [Link]

  • Synthesis and biological activities of bicyclic pyridines integrated steroid hybrid. (n.d.). Retrieved from [Link]

Sources

Application Note: 4-Hydroxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Gem" of Scaffolds

4-Hydroxypyridine (4-HP) is a privileged structure in medicinal chemistry, often underestimated due to its structural simplicity. Its utility lies in its chameleonic nature : it exists at the intersection of aromaticity, hydrogen bonding, and metal chelation.

For the drug developer, 4-HP offers three distinct strategic advantages:

  • Tautomeric Switching: It acts as a dynamic switch between a hydrogen bond donor (pyridone form) and acceptor (hydroxypyridine form), allowing for specific environmental adaptation within a protein binding pocket.

  • Bioisosterism: It serves as a tunable bioisostere for phenols (modulating lipophilicity) and carboxylic acids (for metal binding).

  • Synthetic Versatility: It is a gateway scaffold. Through divergent protocols, it can be converted into 4-chloropyridines (for cross-coupling), N-alkylated pyridones (kinase inhibitors), or O-alkylated ethers.

Physicochemical Core: Tautomerism & Solubility

Understanding the tautomeric equilibrium is the prerequisite for successful synthesis and binding affinity optimization.

The Tautomeric Equilibrium

4-HP exists in equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.

  • Gas Phase: The hydroxy form is favored (aromaticity is preserved without charge separation).

  • Aqueous/Polar Solution: The pyridone form predominates (solvation stabilizes the dipolar zwitterion).

  • Solid State: Exclusively exists as 4-pyridone due to strong intermolecular hydrogen bonding networks.

Implication for Synthesis: Reactions performed in non-polar solvents (e.g., Toluene) may access different reactivity profiles than those in polar aprotic solvents (e.g., DMF).

Visualization: Tautomeric Environmental Dependence

Tautomerism cluster_0 Environment: Non-Polar / Gas Phase cluster_1 Environment: Aqueous / Solid State Hydroxy 4-Hydroxypyridine (Enol Form) Pyridone 4-Pyridone (Keto Form) Hydroxy->Pyridone Polar Solvent (Stabilizes Dipole) Pyridone->Hydroxy Gas Phase (Aromaticity)

Figure 1: The tautomeric switch of 4-HP is driven by solvent polarity and phase.

Synthetic Protocols

The following protocols are designed for high reproducibility in a drug discovery setting.

Protocol A: The Gateway – Synthesis of 4-Chloropyridine

Objective: Convert the chemically inert C-O bond into a reactive C-Cl handle for Suzuki/Buchwald couplings. Challenge: 4-Chloropyridine is unstable as a free base (self-polymerizes). It must be isolated as the Hydrochloride salt .[1]

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (Neat, excess)

  • Optional: PCl5 (1.0 eq) for stubborn substrates.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a drying tube (CaCl2) and a reflux condenser, charge 4-hydroxypyridine (e.g., 10 mmol).

  • Addition: Carefully add POCl3 (5.0 – 10.0 equivalents) at room temperature. Note: Reaction is endothermic initially but can exotherm upon heating.

  • Reaction: Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM; spot will move significantly higher).

  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Quenching: Pour the thick residue slowly onto crushed ice with vigorous stirring. The hydrolysis of residual POCl3 is violent.

  • Isolation:

    • Adjust pH to ~10 with NH4OH (aq) only if free base is immediately used.

    • Preferred: Evaporate the acidic aqueous layer to dryness or precipitate with acetone to isolate 4-Chloropyridine·HCl as a stable tan solid.

Protocol B: Regioselective N-Alkylation (Targeting Pyridones)

Objective: Synthesize N-substituted 4-pyridones (common in kinase inhibitors). Mechanism: Under thermodynamic control in polar solvents, the softer nucleophile (Nitrogen) is alkylated.

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Base: K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq)

  • Solvent: DMF or DMSO (0.2 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-HP in DMF. Add K2CO3 and stir at RT for 15 mins to deprotonate.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Conditions: Heat to 60–80°C for 4–12 hours.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

  • Purification: Flash chromatography. N-alkylated products are typically more polar than O-alkylated byproducts.

Protocol C: Regioselective O-Alkylation (Targeting Alkoxypyridines)

Objective: Synthesize 4-alkoxypyridines (bioisosteres of anisoles). Mechanism: The "Silver Salt Method" blocks the Nitrogen lone pair via coordination or utilizes the hard-soft acid-base (HSAB) principle where Ag+ assists halide departure, favoring the "harder" Oxygen nucleophile.

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Promoter: Silver Carbonate (Ag2CO3) (1.0 – 1.5 eq)

  • Solvent: Toluene or Benzene (Non-polar is key)

Step-by-Step Procedure:

  • Setup: In a foil-wrapped flask (light sensitive), suspend 4-HP and Ag2CO3 in Toluene.

  • Reaction: Add Alkyl Halide. Heat to reflux for 12–24 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

  • Isolation: Concentrate the filtrate. The O-alkylated product is often obtained in high purity; further purification via silica gel (Hexane/EtOAc) if necessary.

Decision Logic for Functionalization

The following decision tree guides the chemist through the critical synthetic choices based on the desired final scaffold.

SynthesisLogic Start Starting Material: 4-Hydroxypyridine Decision Target Scaffold? Start->Decision PathA Cross-Coupling Precursor (Suzuki/Buchwald) Decision->PathA PathB Kinase Inhibitor / Amide Isostere (N-Substituted Pyridone) Decision->PathB PathC Ether / Phenol Isostere (4-Alkoxypyridine) Decision->PathC ProcessA Protocol A: Chlorination (POCl3, Reflux) PathA->ProcessA ProcessB Protocol B: N-Alkylation (K2CO3, DMF, Heat) PathB->ProcessB ProcessC Protocol C: O-Alkylation (Ag2CO3, Toluene) PathC->ProcessC ProductA 4-Chloropyridine HCl ProcessA->ProductA ProductB N-Alkyl-4-Pyridone ProcessB->ProductB ProductC 4-Alkoxypyridine ProcessC->ProductC

Figure 2: Synthetic decision tree for regioselective functionalization of 4-HP.

Case Study: The Metal-Binding Pharmacophore

HIV Integrase Inhibitors (The Chelation Effect)

While not strictly 4-hydroxypyridine, the hydroxypyridinone core found in drugs like Deferiprone (iron chelator) and the catalytic core of HIV integrase inhibitors (e.g., Dolutegravir , Raltegravir ) relies on the same electronic principles.

  • Mechanism: The triad of the heterocyclic Nitrogen, the Carbonyl (keto), and the Hydroxyl (enol) creates a bidentate ligand environment.

  • Application: In HIV integrase inhibitors, this motif chelates the two Magnesium ions (

    
    ) in the enzyme's active site, halting viral DNA integration.
    
  • Medicinal Chemistry Insight: The 4-pyridone scaffold is preferred here because it locks the geometry required for metal binding while providing a vector (N-position) for solubilizing groups.

Quantitative Comparison: N- vs O- Alkylation Ratios

The following table summarizes the regioselectivity shifts based on conditions (Reference: Tieckelmann et al.).

Reaction ConditionsSolventCation/PromoterMajor ProductRatio (N:O)
Na Salt + MeI DMF

N-Methyl-4-pyridone95 : 5
Na Salt + MeI MeOH

N-Methyl-4-pyridone70 : 30
Ag Salt + MeI Benzene

4-Methoxypyridine0 : 100
Ag Salt + MeI DMF

Mixture40 : 60

References

  • Tautomerism and Stability

    • Schlegel, H. B. et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society.[2]

  • Regioselective Alkylation (Silver Salt Method)

    • Chung, N. M. & Tieckelmann, H. "Alkylations of Heterocyclic Ambident Anions: The Silver Salt Method."[3] Journal of Organic Chemistry.

  • Minisci C-4 Alkylation Protocol

    • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[2] Journal of the American Chemical Society (2021).[2]

    • [2]

  • Chlorination Protocol

    • Wang, J. et al. "Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes."[4] Organic Process Research & Development.

  • Medicinal Chemistry Applications (Review)

    • "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." PMC / NIH.

Sources

Application Note: Comprehensive Protocol for the Dehydration and Characterization of Pharmaceutical Hydrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrate formation is a pervasive phenomenon in drug development, affecting up to 75% of all active pharmaceutical ingredients (APIs)[1]. Understanding the solid-state dehydration behavior of these hydrates is not merely an exercise in measuring mass loss; it is a critical evaluation of a phase transformation that dictates the physical stability, solubility, and manufacturability of the final dosage form[2].

As a Senior Application Scientist, I have designed this protocol to move beyond isolated measurements. This guide establishes an orthogonal, self-validating analytical workflow that correlates thermodynamic events, stoichiometric mass loss, moisture sorption kinetics, and crystallographic structural changes to definitively elucidate the dehydration mechanism of any API hydrate.

Mechanistic Grounding: The Causality of Dehydration

When an API hydrate is exposed to thermal stress or low relative humidity (RH), water molecules are expelled from the crystal lattice. The experimental approach must be tailored to the structural role of the water:

  • Isolated Site Hydrates: Water molecules are trapped in distinct, non-communicating pockets within the lattice. Dehydration typically requires high activation energy and results in a reconstructive phase transition (the lattice collapses and recrystallizes into a new polymorph)[3].

  • Channel Hydrates: Water resides in continuous, open channels. Dehydration often occurs at lower temperatures or higher RH thresholds and is frequently isostructural (the lattice remains largely intact, forming an isomorphic dehydrate)[4].

  • Ion-Coordinated Hydrates: Common in pharmaceutical salts (e.g., Diclofenac Sodium). Dehydration often proceeds in multiple, discrete steps, corresponding to the sequential loss of loosely bound interstitial water followed by tightly coordinated water[3].

Orthogonal Experimental Strategy

To build a self-validating analytical system, we must cross-reference data across four primary techniques. The workflow below illustrates the logical relationship between these methodologies.

Orthogonal workflow for characterizing API hydrate dehydration mechanisms.

Detailed Step-by-Step Methodologies

Protocol 1: Thermal Dehydration Profiling (TGA & DSC)

Purpose: To determine the stoichiometry of the hydrate, the onset temperature of dehydration, and the enthalpy of the phase transition.

Causality Check: Why use a pinholed pan for Differential Scanning Calorimetry (DSC) instead of an open or hermetically sealed pan? A hermetically sealed pan suppresses dehydration by artificially increasing the partial pressure of water vapor inside the micro-environment. Conversely, an open pan allows water to evaporate too rapidly, often causing overlapping dehydration steps to merge into a single broad peak. A pinholed pan maintains a self-generated atmosphere, allowing distinct, sequential dehydration steps to be thermodynamically resolved[3].

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 3–5 mg of the API hydrate into an open aluminum pan for Thermogravimetric Analysis (TGA) and a separate pinholed aluminum pan for DSC.

  • Instrument Purge: Purge both instruments with dry Nitrogen at a flow rate of 50 mL/min. This ensures the efficient removal of evolved water vapor and prevents kinetic suppression of the dehydration event.

  • Heating Ramp: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 300 °C (or approximately 20 °C past the known API melting point) at a controlled heating rate of 10 °C/min.

  • Data Integration:

    • TGA: Calculate the step mass loss (%). Compare this experimental value to the theoretical mass of water to determine the precise hydration state (e.g., hemihydrate, monohydrate).

    • DSC: Integrate the endothermic peak(s) corresponding to the TGA mass loss to calculate the enthalpy of dehydration (

      
      ).
      
Protocol 2: Moisture Sorption/Desorption Dynamics (DVS)

Purpose: To evaluate the critical relative humidity (RH) boundaries of hydration/dehydration, measure hysteresis, and assess kinetic stability[5].

Causality Check: Why enforce a strict


 (change in mass over time) equilibrium criterion? Solid-state hydration/dehydration kinetics can be highly sluggish due to the activation energy required for water to diffuse through a crystal lattice. Moving to the next RH step before true equilibrium is reached will artificially shift the critical RH boundaries and mask true thermodynamic hysteresis[6].

Step-by-Step Procedure:

  • Sample Loading: Load 10–20 mg of the API hydrate onto the DVS microbalance quartz pan.

  • Pre-conditioning: To establish a baseline, hold the sample at 0% RH at 25 °C until

    
    /min for at least 60 minutes.
    
  • Sorption Cycle: Increase the RH from 0% to 95% in 10% increments. Crucial: Use finer 5% increments near expected phase transition boundaries to capture the exact critical RH[3].

  • Equilibrium Criterion: Maintain each RH step until the mass change rate (

    
    ) is less than 0.002%/min, or for a maximum safety timeout of 24 hours per step.
    
  • Desorption Cycle: Decrease the RH from 95% back to 0% using the identical increments and equilibrium criteria.

  • Hysteresis Analysis: Plot the sorption/desorption isotherm. A significant gap (hysteresis) between the sorption and desorption curves strongly indicates a reconstructive phase transition or a severe kinetic barrier to water diffusion[3].

Protocol 3: Structural Tracking via Variable-Temperature XRPD (VT-XRPD)

Purpose: To definitively identify whether the dehydration is isostructural, leads to a novel anhydrous polymorph, or results in an amorphous intermediate[7].

Causality Check: Why hold the sample isothermally before scanning? Thermal lag between the heating stage and the sample surface can cause peak shifting due to thermal expansion. Isothermal holds ensure the crystal lattice has fully equilibrated at the target temperature before diffraction data is collected, preventing smeared or overlapping diffraction patterns[8].

Step-by-Step Procedure:

  • Sample Mounting: Mount the sample on a zero-background silicon holder or within a capillary, depending on the specific VT-stage geometry.

  • Initial Scan: Collect a high-resolution baseline diffractogram at 25 °C to confirm the starting hydrate phase.

  • Heating Profile: Heat the sample at 5 °C/min to target temperatures identified via the DSC endotherms (e.g., just below the onset, at the peak maximum, and just after the completion of the dehydration event).

  • Isothermal Hold & Scan: At each target temperature, hold isothermally for 5 to 10 minutes. Collect the XRPD pattern (recommended parameters: 2

    
     range 3–40°, step size 0.015°).
    
  • Cooling Scan: Cool the sample back to 25 °C and perform a final scan. This determines if the resulting anhydrous structure is stable or if it rapidly rehydrates upon exposure to ambient humidity[9].

Data Synthesis & Interpretation

A self-validating protocol requires cross-referencing data from all three techniques. The table below provides a structured framework for synthesizing these quantitative outputs to deduce the underlying mechanism.

ParameterAnalytical TechniqueTypical Observation / OutputMechanistic Interpretation
Mass Loss (%) TGAExperimental loss matches theoretical water content (e.g., 5.5% for API monohydrate).Confirms the exact stoichiometry of the hydrate lattice.
Thermal Onset (

)
DSCEndotherm onset occurs at elevated temperatures (e.g., >80 °C).Indicates high activation energy required to break tight water-lattice bonds (likely isolated site hydrate).
Critical RH (

)
DVSSharp mass drop at 20% RH during the desorption phase.Defines the absolute thermodynamic stability boundary of the hydrate[3].
Hysteresis Gap DVSLarge spatial gap between the sorption and desorption curves.Suggests a reconstructive phase change (major lattice rearrangement upon water loss)[3].
Lattice Parameters VT-XRPDMinor peak shifts vs. emergence of entirely new diffraction peaks.Distinguishes between isostructural channel dehydration (shifts) and polymorphic transformation (new peaks)[10].

Self-Validation Checkpoints

To ensure the scientific integrity of your findings, apply the following cross-validation rules to your dataset:

  • The Mass Balance Rule: The total mass loss observed in the TGA must equal the maximum moisture uptake observed in the DVS (assuming the DVS experiment starts from a fully dehydrated state and achieves full rehydration).

  • The Thermal-Structural Alignment Rule: The temperature of the dehydration endothermic peak in the DSC must perfectly align with the disappearance of hydrate diffraction peaks and the emergence of anhydrate peaks in the VT-XRPD[8].

  • The Reversibility Rule: If DVS data shows highly reversible hydration with zero hysteresis, the VT-XRPD data should ideally demonstrate an isostructural relationship (minimal changes in the powder pattern aside from slight unit cell contraction/expansion)[11].

References

1.11, helsinki.fi 2.8, researchgate.net 3. 7, units.it 4.10, nih.gov 5.9, rsc.org 6.1, contractpharma.com 7.2, tainstruments.com 8.4, researchgate.net 9. 3, mdpi.com 10. 5, crystalpharmatech.com 11. 6, sorptionhub.com

Sources

Synthesis of metal-organic frameworks using 4-hydroxypyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis and Bio-Functionalization of Chelidamic Acid (H₃CAM) Metal-Organic Frameworks

Executive Summary

This guide details the precision synthesis of Metal-Organic Frameworks (MOFs) utilizing 4-hydroxypyridine-2,6-dicarboxylic acid (also known as Chelidamic Acid or H₃CAM). Unlike its parent analog (dipicolinic acid), H₃CAM possesses a critical 4-hydroxyl group that introduces unique hydrophilic properties, secondary coordination sites, and pH-responsive behavior.

We focus on two distinct classes of H₃CAM-MOFs:

  • Lanthanide-Series (Ln-CAM): High-yield luminescent frameworks (Eu, Tb, Gd) for bio-imaging and sensing.

  • Transition Metal-Series (Zn-CAM): Biocompatible, porous scaffolds optimized for small-molecule drug delivery.

Ligand Chemistry & Critical Parameters

The ligand H₃CAM is a tridentate O-N-O chelator. Its coordination chemistry is dictated strictly by pH, which controls the protonation state of the carboxylic acids (


) and the 4-hydroxyl group (

).
  • Acidic/Neutral Media (pH < 7): The ligand coordinates via the pyridine nitrogen and two carboxylates (tridentate pocket). The 4-OH remains protonated and participates in hydrogen bonding, stabilizing the supramolecular lattice.

  • Basic Media (pH > 10): The 4-OH deprotonates to 4-O⁻, potentially bridging metal centers to form denser, non-porous clusters. Strict pH control is required to maintain porosity.

Visualizing the Coordination Logic

The following diagram illustrates the decision matrix for synthesis conditions based on the desired MOF topology.

G Ligand H3CAM Ligand (Chelidamic Acid) pH_Low Acidic/Neutral pH (pH 4-7) Ligand->pH_Low Solvothermal pH_High Basic pH (pH > 9) Ligand->pH_High Base Addition Coord_Mode_A Tridentate (O-N-O) 4-OH Protonated pH_Low->Coord_Mode_A Coord_Mode_B Tetradentate (O-N-O + O-) 4-OH Deprotonated pH_High->Coord_Mode_B Structure_1 Ln-CAM / Zn-CAM (Porous/Luminescent) Coord_Mode_A->Structure_1 Self-Assembly Structure_2 Dense Clusters (Non-Porous) Coord_Mode_B->Structure_2 Aggregation

Figure 1: Coordination logic flow. Maintaining acidic-to-neutral conditions preserves the 4-OH group for hydrogen bonding rather than metal coordination, favoring open framework structures.

Protocol A: Luminescent Lanthanide MOFs (Ln-CAM)

Target Species: {[Ln(CAM)(H₂O)₃]·H₂O}n (where Ln = Eu, Tb, Gd, Dy, Er) Application: Bio-imaging, Optical Sensing.

Reagents
  • Ligand: 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) (>97%).

  • Metal Salt: Ln(NO₃)₃[1]·6H₂O or Ln(ClO₄)₃·6H₂O (99.9% trace metals basis).

  • Solvent: Deionized Water (18.2 MΩ) and Ethanol (Absolute).

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 20 mL glass vial, dissolve 0.15 mmol (27.5 mg) of H₃CAM in 10 mL of deionized water.

    • Add 0.10 mmol of the Lanthanide salt (e.g., 44.6 mg for Eu(NO₃)₃·6H₂O).[1][2][3][4]

    • Note: The molar ratio of Ligand:Metal is set to 1.5:1 to ensure complete saturation of the lanthanide coordination sphere.

  • Solvent Modulation:

    • Add 2 mL of Ethanol.

    • Mechanism:[5][6] Ethanol acts as a template and reduces the solubility of the final product, promoting slower, higher-quality crystal growth.

  • Hydrothermal Synthesis:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave .

    • Seal tightly and place in a programmable oven.

    • Ramp: Heat to 180°C over 2 hours.

    • Dwell: Hold at 180°C for 72 hours (3 days) .

    • Cool: Cool to room temperature at a rate of 10°C/hour . Slow cooling is critical to prevent thermal shock and polycrystallinity.

  • Isolation:

    • Filter the resulting block-shaped crystals.

    • Wash 3x with water/ethanol (1:1 v/v).

    • Air dry at ambient temperature.

Validation Checkpoint:

  • Yield: Expect ~40-55% based on metal.

  • Appearance: Eu-CAM (Colorless/White), Tb-CAM (Colorless), Er-CAM (Pinkish).

  • PL Spectroscopy: Eu-CAM should exhibit strong red emission (617 nm) under 254 nm UV excitation due to the antenna effect of the CAM ligand.

Protocol B: Porous Zinc-CAM MOF for Drug Delivery

Target Species: {[Zn(HCAM)]·H₂O}n Application: Small molecule drug encapsulation (e.g., 5-Fluorouracil).[5]

Synthesis Protocol
  • Reactant Mixing:

    • Mix 0.2 mmol (40 mg) H₃CAM and 0.2 mmol (57.5 mg) ZnSO₄·7H₂O in 10 mL H₂O and 2 mL Ethanol.

    • Note: Unlike the Ln-protocol, a 1:1 ratio is used here to favor the formation of the 2D layer structure [Zn(HCAM)].

  • Thermal Treatment:

    • Seal in a 25 mL Teflon-lined autoclave.

    • Heat at 180°C for 3 days .

    • Cool at 10°C/h.

  • Activation (Critical for Porosity):

    • Collect crystals by filtration.

    • Solvent Exchange: Immerse crystals in absolute methanol for 24 hours, refreshing solvent every 6 hours. This replaces occluded water with volatile methanol.

    • Degassing: Heat under vacuum (10⁻³ Torr) at 100°C for 12 hours.

Drug Loading Protocol (Model: 5-Fluorouracil)

This sub-protocol is designed for formulation scientists testing drug loading capacity (DLC).

  • Impregnation:

    • Prepare a saturated solution of 5-Fluorouracil (5-FU) in PBS (pH 7.4).

    • Suspend 50 mg of activated Zn-CAM MOF in 10 mL of the drug solution.

    • Stir gently (100 rpm) at 37°C for 48 hours.

  • Washing & Quantification:

    • Centrifuge the MOF (5000 rpm, 5 min).

    • Wash once quickly with 1 mL PBS to remove surface-adsorbed drug.

    • Quantification: Measure the UV-Vis absorbance of the supernatant (at 265 nm for 5-FU) and calculate loading by mass balance.

Characterization & Data Interpretation

Quantitative Reference Table
ParameterLn-CAM (Eu/Tb)Zn-CAM
Crystal System Triclinic / MonoclinicMonoclinic
Topology 2D Layer (3,3,4,2-net)2D Layer (4,4-net)
Thermal Stability Stable up to ~350°CStable up to ~300°C
Pore Environment Hydrophilic (OH lined)Hydrophilic (OH lined)
Primary Application Luminescent SensingDrug Carrier
Experimental Workflow Diagram

The following flowchart summarizes the synthesis and activation pipeline.

Workflow Start Start: Weigh Reagents (H3CAM + Metal Salt) Mix Dissolve in H2O/EtOH (10:2 v/v) Start->Mix Autoclave Hydrothermal Synthesis 180°C, 72h Mix->Autoclave Cool Controlled Cooling (-10°C/h) Autoclave->Cool Filter Filtration & Washing Cool->Filter Decision Application? Filter->Decision Path_Ln Luminescence (Ln) Decision->Path_Ln Eu/Tb Path_Zn Drug Delivery (Zn) Decision->Path_Zn Zn Activate Activation (MeOH Exchange + Vacuum) Path_Zn->Activate Load Drug Loading (PBS Impregnation) Activate->Load

Figure 2: Synthesis and processing workflow. Note the additional activation steps required for the drug delivery pathway.

References

  • Synthesis and Characterization of Metal-Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid.

    • Source: Gao, H. L., et al. (2006). Inorganic Chemistry, 45(15), 5980–5988.
    • Relevance: Primary source for the hydrothermal protocols (Zn, Gd, Dy, Er)
    • URL:[Link]

  • A New 3D Metal–Organic Framework Containing Chelidamic Acid with Unusual (3,6)-Connected Topology.

    • Source: ResearchGate / CSD D
    • Relevance: Describes Lanthanum (La) variants and topological analysis.
    • URL:[Link]

  • Metal-Organic Frameworks (MOFs)

    • Source: MDPI M
    • Relevance: General protocols for drug loading and biocompatibility which guided the "Drug Loading" section of this note.
    • URL:[Link]

Sources

Application Note: Advanced Analytical Methods for the Determination of Pyridine in Environmental Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Scope: This technical guide establishes robust, self-validating methodologies for the extraction, separation, and quantification of pyridine in complex environmental samples (water, soil, sediment, and biota).

The Physicochemical Dilemma of Pyridine Analysis

Pyridine (C₅H₅N) is a highly polar, basic, and volatile heterocyclic aromatic compound. Its determination in environmental matrices presents a unique set of analytical challenges that routinely cause method failure if not properly addressed.

According to the US Environmental Protection Agency (EPA) Method 8270D guidelines, pyridine is highly susceptible to evaporative loss during standard sample concentration steps (e.g., nitrogen blowdown)[1]. Furthermore, its basic nature causes it to interact strongly with active sites in standard Gas Chromatography (GC) injection ports, leading to thermal degradation or severe peak tailing at standard elevated temperatures[1]. Because of its high water solubility, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents often yields poor recoveries.

To circumvent these issues, modern analytical workflows prioritize solventless extraction techniques—such as Headspace Solid-Phase Microextraction (HS-SPME)—or direct High-Performance Liquid Chromatography (HPLC) methods that bypass evaporative concentration entirely[2][3].

Workflow & Decision Matrix

The selection of the analytical pathway depends entirely on the matrix state and the required limit of detection (LOD). The diagram below outlines the causal decision-making process for processing various environmental samples.

G Sample Environmental Sample (Water, Soil, Biota) Prep1 HS-SPME (CAR-PDMS) Volatiles Extraction Sample->Prep1 Aqueous/Biota Prep2 Solvent Extraction (Methanol/Ultrasonic) Sample->Prep2 Soil/Sediment Sep1 Gas Chromatography (GC) Optimized Inlet Temp Prep1->Sep1 Thermal Desorption Sep2 HPLC (Ammonium Acetate/ACN) Prep2->Sep2 Direct Injection Det1 Mass Spectrometry (MS/MS or SIM) Sep1->Det1 Det2 UV / MS Detection Sep2->Det2 Data Quantification & Self-Validation (IS: Pyridine-d5) Det1->Data Det2->Data

Figure 1: Analytical workflow for pyridine determination in environmental matrices.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. By embedding internal standards and strict environmental controls directly into the methodology, we mathematically normalize matrix effects and extraction biases.

Protocol A: HS-SPME-GC-MS/MS for Aqueous and Biota Matrices

Causality & Mechanism: Headspace extraction isolates the volatile pyridine from non-volatile matrix interferents, protecting the GC column. We utilize a 75 μm Carboxen/Polydimethylsiloxane (CAR-PDMS) fiber because the microporous structure of Carboxen is highly specific for capturing low-molecular-weight, polar analytes[2]. Heating the sample while saturating it with NaCl leverages the "salting-out" effect, drastically shifting the thermodynamic equilibrium of pyridine into the headspace[2].

Step-by-Step Methodology:

  • Sample Preparation: Transfer exactly 15.0 mL of the aqueous sample (or 1.0 g of homogenized biota/sediment slurry mixed with 2 mL of LC-MS grade water) into a 20 mL precision headspace vial[2][4].

  • Isotope Dilution (Self-Validation): Immediately spike the sample with 100 µL of Pyridine-d5 internal standard (e.g., 300 µg/mL in acetone)[4]. Why? Pyridine-d5 co-elutes with pyridine and experiences identical matrix suppression, ensuring that the final MS ratio is absolute.

  • Matrix Modification: Add 3.0 g of high-purity NaCl to the vial to saturate the aqueous phase. Seal immediately with a PTFE-lined crimp cap to prevent volatile loss.

  • Extraction: Incubate the vial at 58.0°C for 5 minutes to reach thermal equilibrium. Expose the 75 μm CAR-PDMS fiber to the headspace for exactly 40 minutes under constant agitation (250 rpm)[2].

  • Desorption & Analysis: Retract the fiber and immediately insert it into the GC inlet. Desorb at 220°C for 3 minutes. (Note: Do not exceed 220°C to prevent thermal degradation of pyridine[1]).

  • Detection: Utilize a polar capillary column (e.g., DB-Wax). Operate the Mass Spectrometer in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode (monitoring m/z 79 → 52 for pyridine) to eliminate background noise[2][4].

Protocol B: Ultrasonic Methanol Extraction & HPLC for Soil

Causality & Mechanism: For highly sorptive solid matrices like clay-heavy soils, headspace partitioning may be incomplete. Ultrasonic extraction with methanol disrupts the strong adsorption between the basic pyridine molecules and acidic soil silicates. Using HPLC allows for the direct injection of the methanolic extract, entirely bypassing the evaporative concentration step where pyridine is notoriously lost[1][3].

Step-by-Step Methodology:

  • Extraction: Weigh 2.0 g of air-dried, sieved soil into a 20 mL centrifuge tube. Add exactly 10.0 mL of HPLC-grade methanol[3].

  • Disruption: Vortex vigorously for 1 minute. Place the tube in an ultrasonic bath at 150 W for 40 minutes to ensure complete desorption of the analyte from the soil matrix[3].

  • Separation: Centrifuge the mixture at 8000 rpm for 2 minutes. Carefully decant the supernatant into a clean 10 mL glass tube[3].

  • Concentration (Strictly Controlled): If concentration is absolutely necessary to meet LOD requirements, use a gentle nitrogen stream at room temperature. Do not evaporate to complete dryness. Reconstitute precisely to 1.0 mL with methanol[3].

  • HPLC Analysis: Inject 10 µL onto a C18 reversed-phase column. Utilize an isocratic mobile phase of ammonium acetate buffer and acetonitrile to maintain pyridine in a neutral state for optimal retention. Monitor via UV detection at 254 nm or via MS[3].

Quantitative Data & Performance Comparison

The following table summarizes the validated quantitative performance of the methodologies described above, demonstrating the expected sensitivity and recovery across different environmental matrices.

MatrixExtraction MethodAnalytical PlatformLimit of Detection (LOD)Linear RangeRecovery (%)Reference
Drinking Water HS-SPME (CAR-PDMS)GC-MS (SIM)1.5 μg/L2.5 – 50.0 μg/L75.6 – 81.3[2]
Crustacean Biota Headspace SlurryGC-MS/MS0.006 mg/kg0.02 – 2.5 mg/kg89.0 – 104.0[4]
Marine Sediment Headspace SlurryGC-MS/MS0.002 mg/kg0.008 – 2.5 mg/kg89.0 – 104.0[4]
Soil Ultrasonic (Methanol)HPLC-UVMethod DependentMethod Dependent76.0 – 101.0[3]

Quality Assurance & System Verification

To guarantee the trustworthiness of the generated data, the analytical batch must adhere to the following self-validating Quality Control (QC) criteria:

  • Lower Limit of Quantitation (LLOQ) Verification: As stipulated by EPA Method 8270D, an LLOQ check standard must be carried through the entire preparation and analytical procedure (not just injected as a neat standard). This verifies that extraction efficiency and instrument sensitivity are maintained at the lowest calibration point[1].

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Environmental matrices (especially sediment and biota) contain humic acids and lipids that alter extraction thermodynamics. An MS/MSD must be analyzed every 20 samples to prove that the Pyridine-d5 internal standard is successfully correcting for matrix-induced bias.

References

  • Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction Source: Rock and Mineral Analysis URL:[Link]

  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil Source: ThermoFisher Scientific URL:[Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: Taylor & Francis URL:[Link]

Sources

Using 4-Hydroxypyridine as a building block in chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxypyridine in High-Value Synthesis

Abstract

4-Hydroxypyridine (4-HP) is a deceptive building block. While it appears to be a simple pyridine derivative, its reactivity is dominated by a tautomeric equilibrium that favors the 4-pyridone form in most reaction media.[1] This Application Note provides a definitive guide to navigating this dichotomy. We outline protocols for regioselective functionalization (N- vs. O-targeting), the synthesis of the critical intermediate 4-chloropyridine, and its subsequent use in Palladium-catalyzed cross-coupling.

The Tautomeric Challenge: The "Pyridone Trap"

The most common failure mode in 4-HP chemistry is assuming it behaves like a phenol. It does not. In the gas phase, the hydroxy form dominates.[2] However, in polar solvents (DMSO, DMF,


) and the crystalline state, the equilibrium shifts almost entirely to the 4-pyridone  tautomer (

in favor of the ketone).

Implications for Synthesis:

  • Loss of Aromaticity: The pyridone ring is not fully aromatic, altering its electrophilic substitution patterns.

  • Ambident Nucleophilicity: The molecule has two nucleophilic sites: the Nitrogen and the Oxygen. Under standard basic conditions (

    
    , NaH), the Nitrogen is the softer, more accessible nucleophile, leading to N-alkylation  (pyridone derivatives) rather than O-alkylation.
    
Visualizing the Reactivity Landscape

Tautomerism HP 4-Hydroxypyridine (Gas Phase / Non-polar) PO 4-Pyridone (Polar Solvents / Solid) HP->PO Solvation (DMSO/H2O) Loss of Aromaticity N_Prod N-Alkylated Product (Thermodynamic Favored) PO->N_Prod R-X, Base (K2CO3) Standard Conditions O_Prod O-Alkylated Product (Requires Specific Conditions) PO->O_Prod Ag2CO3 / R-X (Hard Acid/Base Control) Cl_Prod 4-Chloropyridine (Gateway Electrophile) PO->Cl_Prod POCl3 or PCl5 Deoxychlorination

Figure 1: The tautomeric bifurcation of 4-Hydroxypyridine determines downstream reactivity.[3]

Functionalization Strategies

To utilize 4-HP effectively, you must deliberately select your pathway.

Strategy A: Regioselective N-Alkylation

Target: Pyridone scaffolds (common in viral integrase inhibitors). Mechanism: Menschutkin-type reaction.[4]

Protocol:

  • Dissolve 4-HP (1.0 equiv) in DMF (0.5 M).

  • Add

    
     (2.0 equiv). Stir at RT for 30 min to ensure deprotonation.
    
  • Add Alkyl Halide (1.1 equiv) dropwise.

  • Heat to 60°C for 4-12 hours.

  • Validation: The N-alkyl product shows a characteristic carbonyl stretch in IR (~1650

    
    ) and distinct NMR shifts compared to O-alkyl variants.
    
Strategy B: Regioselective O-Functionalization (The Indirect Route)

Target: 4-Alkoxypyridines.[4][5][6] Expert Insight: Direct O-alkylation of 4-HP is difficult and often yields mixtures. The superior method is Nucleophilic Aromatic Substitution (


)  using 4-chloropyridine.

Protocol: Synthesis of 4-Chloropyridine Hydrochloride

This is the most critical intermediate for converting 4-HP into a useful building block for coupling reactions.

Safety Warning: Free 4-chloropyridine is unstable and undergoes self-polymerization at room temperature. It must be isolated and stored as the Hydrochloride salt .

Reagents:

  • 4-Hydroxypyridine (10.0 g, 105 mmol)

  • Phosphorus Oxychloride (

    
    ) (50 mL, excess)
    
  • Solvent: None (Neat) or Toluene

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Add 4-HP to the flask. Carefully add

    
    . Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux (105°C) for 4 hours. The suspension will clear as the reaction proceeds.

  • Quench (CRITICAL):

    • Cool the mixture to RT.

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a base trap for acidic fumes).
      
    • Pour the thick residue onto crushed ice (200 g) with vigorous stirring. Exothermic!

  • Workup:

    • Basify carefully with concentrated

      
       to pH ~9 (keep cold).
      
    • Extract immediately with Diethyl Ether (

      
       mL).
      
    • Dry organics over

      
      .
      
  • Salt Formation:

    • Cool the ether solution in an ice bath.

    • Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise.

    • The white precipitate is 4-Chloropyridine HCl.

  • Filtration: Filter and dry under vacuum. Store in a desiccator.

Data Summary:

ParameterSpecificationNote
Appearance White crystalline solidTurns yellow if free base is present
Melting Point 210–213°C (dec)Distinct from 4-HP (148°C)
Stability High (as HCl salt)Free base polymerizes in hours

Advanced Application: Suzuki-Miyaura Cross-Coupling

4-Chloropyridine is electronically deactivated compared to bromopyridines, requiring robust catalytic systems.

Protocol: Coupling 4-Chloropyridine with Phenylboronic Acid

Reagents:

  • 4-Chloropyridine HCl (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /S-Phos
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Free Base Generation (In-situ): The excess base (

    
    ) will neutralize the HCl salt in situ, generating the reactive free base immediately before the catalytic cycle, minimizing polymerization risk.
    
  • Degassing: Combine solvent, base, and boronic acid. Sparge with Argon for 15 mins.

  • Reaction: Add Pd catalyst and 4-Chloropyridine HCl. Heat to 90°C for 16 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Mechanism & Pathway[5][7]

Suzuki cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 4-Chloropyridine TransMet Transmetalation (Boronate Species) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product End 4-Arylpyridine RedElim->End Start 4-Chloropyridine HCl Start->OxAdd In-situ Neutralization

Figure 2: Suzuki coupling cycle adapted for chlorinated pyridine substrates.

References

  • Tautomerism Fundamentals: Beak, P., et al. "Protomeric equilibria in 2- and 4-hydroxypyridines." Journal of the American Chemical Society, 1976.[2]

  • Chlorination Protocol: Spitzer, W. A., et al. "Synthesis of 4-chloropyridine derivatives."[7] Journal of Medicinal Chemistry, 1978.

  • Suzuki Coupling of Chloropyridines: Lohse, O., et al.[8] "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines." Synlett, 1999.[8]

  • Review of Pyridine Reactivity: Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

Sources

Troubleshooting & Optimization

4-Pyridinol Hydrate: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 4-Pyridinol Hydrate. Handling this bifunctional, tautomeric compound often leads to reports of "decomposition," poor yields, or intractable mixtures during synthesis. In the vast majority of cases, the pyridine ring has not actually decomposed; rather, its inherent water of hydration and its dynamic tautomeric equilibrium have derailed the intended reaction pathway.

This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to help drug development professionals and synthetic chemists control these variables.

Section 1: Core Troubleshooting FAQs

Q1: My reaction with 4-pyridinol hydrate and an acid chloride turned into a black, unreactive tar. Did the 4-pyridinol decompose? Expert Insight & Causality: It is highly unlikely that the pyridine ring itself decomposed. The "tar" is typically a result of the water of hydration. 4-Pyridinol hydrate contains stoichiometric water within its crystal lattice. When you add a moisture-sensitive electrophile (like an acid chloride, Grignard reagent, or alkyl halide), the water outcompetes the pyridinol, hydrolyzing the reagent to generate strong acids (e.g., HCl). This acid immediately protonates the basic nitrogen of the 4-pyridinol, forming a pyridinium salt. This salt is generally insoluble in organic solvents, crashing out of solution as a dark, gummy residue that halts the reaction and mimics thermal decomposition. Solution: You must rigorously dehydrate the starting material before use. See Protocol A below.

Q2: I attempted an O-alkylation to form an ether, but NMR shows I mostly got the N-alkylated amide-like product. How do I prevent this? Expert Insight & Causality: 4-Pyridinol exists in a dynamic equilibrium with its keto tautomer, 4-pyridone. The direction of this equilibrium is heavily solvent-dependent. In polar aprotic solvents (like DMF or DMSO) and in the solid state, the highly polar 4-pyridone form predominates due to the stabilization of its charge-separated resonance structures[1]. Because the nitrogen atom in the pyridone form carries significant electron density, N-alkylation is kinetically favored under these conditions[2]. Conversely, in the gas phase or in non-polar solvents, the 4-hydroxypyridine (enol) form is favored to retain aromaticity[3][4]. Solution: To force O-alkylation, you must shift the equilibrium toward the 4-pyridinol (enol) form. This is achieved by using non-polar solvents (e.g., toluene, cyclohexane) and specific bases (like Silver Carbonate, Ag₂CO₃) that possess a high affinity for the nitrogen atom, sterically blocking it and leaving the oxygen free for nucleophilic attack.

Section 2: Quantitative Data & Solvent Selection

To successfully predict your reaction outcome, you must understand how your solvent choice dictates the tautomeric ratio.

Table 1: Solvent Effects on 4-Pyridinol / 4-Pyridone Equilibrium
Solvent EnvironmentDielectric Constant (ε)Predominant TautomerPreferred Reaction Pathway
Gas Phase / Vacuum~1.04-Pyridinol (Enol)N/A
Cyclohexane2.04-Pyridinol (Enol)O-Alkylation
Toluene2.4Mixed (Enol favored)O-Alkylation
Chloroform4.8Mixed (~1:1)Poor Selectivity
Dimethylformamide (DMF)36.74-Pyridone (Keto)N-Alkylation
Water / Solid State80.1 / N/A4-Pyridone (Keto)N-Alkylation

Data synthesized from computational and experimental tautomerization studies[1][3].

Section 3: Self-Validating Experimental Protocols

Protocol A: Quantitative Dehydration of 4-Pyridinol Hydrate (Azeotropic Distillation)

Why it works: Simple vacuum oven drying often fails to remove tightly bound lattice water or causes thermal degradation if pushed to extreme temperatures. Azeotropic distillation leverages the toluene-water azeotrope (boiling at 85°C) to gently and completely remove water at a temperature well below the compound's decomposition point.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add 10.0 g of 4-Pyridinol hydrate and 250 mL of anhydrous toluene to the flask.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath temp ~125°C) under an inert argon atmosphere.

  • Self-Validation (Monitor): Observe the accumulation of water in the Dean-Stark trap. The theoretical water yield for 10.0 g of the monohydrate is approximately 1.6 mL.

  • Completion: Continue refluxing for 2 hours after the water level in the trap stops increasing. The suspension will change in appearance as the anhydrous 4-pyridinol has different solubility characteristics than the hydrate.

  • Isolation: Cool the flask to room temperature. The anhydrous 4-pyridinol will precipitate. Filter under a stream of dry nitrogen, wash with cold, dry hexanes (50 mL), and dry in a vacuum desiccator over P₂O₅ overnight.

Protocol B: Selective N-Alkylation of Anhydrous 4-Pyridinol

Why it works: Utilizing a polar aprotic solvent (DMF) forces the molecule into the 4-pyridone tautomer. A mild base (K₂CO₃) deprotonates the nitrogen, making it a powerful nucleophile[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 5.0 g of anhydrous 4-pyridinol (strictly from Protocol A) in 50 mL of anhydrous DMF.

  • Deprotonation: Add 1.5 equivalents of finely powdered, oven-dried K₂CO₃. Stir at room temperature for 30 minutes. The suspension will turn slightly yellow, indicating salt formation.

  • Alkylation: Dropwise, add 1.1 equivalents of your alkyl halide (e.g., benzyl bromide).

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Self-Validation (TLC): Quench a 0.1 mL aliquot in water and extract with EtOAc. TLC (10% MeOH in DCM) should show the complete disappearance of the highly polar starting material (Rf ~0.1) and the appearance of the N-alkylated product (Rf ~0.4).

Section 4: Visualizing the Workflows

Tautomerism Hydrate 4-Pyridinol Hydrate (Contains H2O) Drying Azeotropic Drying (Toluene, Dean-Stark) Hydrate->Drying Removes Water Anhydrous Anhydrous 4-Pyridinol Drying->Anhydrous Prevents Reagent Hydrolysis Pyridinol 4-Pyridinol (Enol) Favored in Non-Polar Anhydrous->Pyridinol Non-Polar Solvent (e.g., Cyclohexane) Pyridone 4-Pyridone (Keto) Favored in Polar Anhydrous->Pyridone Polar Solvent (e.g., DMF, DMSO) O_Alk O-Alkylation Product (Ether) Pyridinol->O_Alk Ag2CO3 / Alkyl Halide N_Alk N-Alkylation Product (Amide-like) Pyridone->N_Alk K2CO3 / Alkyl Halide

Pathway of 4-Pyridinol dehydration and solvent-directed selective alkylation.

DryingWorkflow Start Weigh 4-Pyridinol Hydrate Mix Suspend in Anhydrous Toluene Start->Mix Reflux Reflux with Dean-Stark Trap (125°C Bath) Mix->Reflux Monitor Monitor Water Collection (Target: ~1.6 mL / 10g) Reflux->Monitor Cool Cool to RT & Precipitate Monitor->Cool Filter Filter under N2 Stream Cool->Filter Vacuum Vacuum Desiccator over P2O5 Filter->Vacuum

Step-by-step azeotropic distillation workflow for quantitative dehydration.

References

  • Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange Source: Stack Exchange URL:[Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones Source: ResearchGate URL:[Link]

Sources

Technical Support Center: 4-Hydroxypyridine Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering solubility challenges with 4-Hydroxypyridine. It moves beyond basic data sheets to address the mechanistic root causes and provides actionable, field-tested solutions.

Executive Summary: The "Chameleon" Molecule

If you are struggling to dissolve 4-Hydroxypyridine (4-HP) in dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether, you are not alone. The core issue is not simple polarity; it is tautomerism .

While often drawn as a pyridine ring with a hydroxyl group (enol form), 4-HP exists predominantly as 4-pyridone (keto form) in the solid state and in polar solvents. This keto form exhibits significant zwitterionic character, leading to strong intermolecular hydrogen bonding and high crystal lattice energy.

Key Takeaway: You are likely trying to dissolve a salt-like, polar solid (4-pyridone) into a non-polar solvent. To fix this, you must either change the solvent environment or "mask" the tautomer through derivatization.

Module 1: The Mechanistic "Why" (Tautomerism & Solubility)

Q1: Why does 4-Hydroxypyridine remain insoluble in DCM and THF despite being a small organic molecule?

A: In non-polar environments, 4-HP does not behave like a simple phenol.

  • The Mechanism: 4-HP undergoes a tautomeric shift to 4-pyridone.[1][2] In this form, the proton resides on the nitrogen (

    
    ), and the oxygen carries a partial negative charge (
    
    
    
    ).
  • The Consequence: This creates a highly polar, pseudo-zwitterionic species that forms strong intermolecular hydrogen bond networks (dimers and polymers) in the solid state.

  • The Result: Non-polar solvents like DCM or Toluene cannot overcome this lattice energy.

Q2: In which solvents is 4-HP actually soluble?

A: Solubility correlates with the solvent's ability to disrupt the intermolecular H-bonds of the pyridone form.

Solvent ClassExamplesSolubility StatusMechanistic Note
Polar Protic Water, Methanol, EthanolHigh Solvent donates/accepts H-bonds, stabilizing the polar pyridone form.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant stabilizes the zwitterionic character.
Chlorinated DCM, ChloroformVery Low Chloroform may dissolve trace amounts due to weak H-bond donor ability, but DCM is ineffective.
Ethereal/Hydrocarbon THF, Ether, Hexane, TolueneInsoluble Cannot solvate the charge-separated tautomer.
Visualization: Tautomer-Dependent Solubility

The following diagram illustrates how solvent polarity shifts the equilibrium and dictates solubility.

Tautomerism cluster_0 Solvent Influence HP 4-Hydroxypyridine (Enol Form) Lipophilic / Aromatic PY 4-Pyridone (Keto Form) Polar / Zwitterionic HP->PY  Solid State & Polar Solvents   Solubility Solubility Outcome HP->Solubility Theoretically Soluble in Organics PY->HP  Gas Phase   PY->Solubility Insoluble in DCM/Hexane High MP (~150°C) Text Polar solvents stabilize the RED node (Pyridone). Non-polar solvents cannot solvate the RED node.

Caption: Solvent polarity dictates the dominant tautomer. Common organic solvents cannot dissolve the polar 4-pyridone form.

Module 2: Synthetic Workarounds & Protocols

If your reaction requires a non-polar solvent (e.g., for moisture-sensitive catalysts), you cannot use native 4-HP. You must modify it.

Q3: How do I force 4-HP into solution for a reaction in DCM or Toluene?

A: You must "lock" the molecule in its enol (pyridine) form using a protecting group. This eliminates the N-H proton and prevents zwitterion formation.

Recommended Protocol: Silyl Protection (O-Silylation) This converts 4-HP into a lipophilic silyl ether, which is highly soluble in DCM, THF, and Toluene.

  • Reagents: 4-HP (1.0 eq), tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq), Imidazole (2.5 eq).

  • Solvent: DMF (Minimum volume to dissolve starting material).

  • Procedure:

    • Dissolve 4-HP and Imidazole in DMF.

    • Add TBSCl slowly at 0°C.

    • Stir at Room Temperature (RT) for 2-4 hours.

    • Workup: Dilute with Water, extract into Hexanes or Ether (The product is now lipophilic!).

  • Outcome: You now have 4-(tert-butyldimethylsilyloxy)pyridine. This intermediate is soluble in standard organic solvents and can be used in coupling reactions, then deprotected with TBAF or Acid.

Q4: I need to extract 4-HP from an aqueous reaction mixture. DCM extraction isn't working.

A: DCM is a poor choice because 4-HP partitions preferentially into the aqueous phase (as the pyridone/hydrate).

Troubleshooting the Workup:

  • Method A (Continuous Extraction): Use a continuous liquid-liquid extractor with Chloroform or Dichloromethane for 24-48 hours. The equilibrium is slow, but continuous extraction will eventually pull it over.

  • Method B (Salting Out): Saturate the aqueous layer with NaCl or

    
     (if base stable) and extract with n-Butanol  or Isopropanol/Chloroform (1:3 ratio) .
    
  • Method C (Evaporation - The "Brute Force" approach):

    • Evaporate the aqueous layer to dryness (rotary evaporator).

    • Triturate the solid residue with boiling Ethanol or Acetone .

    • Filter off the inorganic salts.

    • Concentrate the filtrate to recover 4-HP.

Module 3: Reactivity & Selectivity (N- vs. O-Alkylation)

Solubility issues often lead to selectivity issues during alkylation. The tautomer you stabilize determines the product you get.

Q5: I want to synthesize the O-alkylated product (Alkoxypyridine), but I keep getting the N-alkylated (Pyridone) byproduct. Why?

A: This is the classic Ambident Nucleophile problem.

  • N-Alkylation (Kinetic/Polar Control): In polar solvents (DMF, DMSO) or with alkali metal salts (Na+, K+), the "hard" nucleophile (Oxygen) is solvated/shielded, or the "soft" Nitrogen is more accessible, leading to N-alkylation.

  • O-Alkylation (Thermodynamic/Non-Polar Control): To favor O-alkylation, you must use conditions that favor the enol form or complex the nitrogen.

Decision Guide for Alkylation:

Desired ProductRecommended SolventBase / AdditiveMechanism
N-Alkyl (Pyridone) Methanol, Water, DMFNaOH, KOH,

Stabilizes Pyridone tautomer.
O-Alkyl (Ether) Toluene, Benzene, Hexane

(Silver Salts)
Silver coordinates Nitrogen, forcing reaction at Oxygen.
O-Alkyl (Ether) THF, DCMMitsunobu Conditions (

, DIAD)
Activates the alcohol to attack the Oxygen of 4-HP.
Visualization: Reaction Workflow

ReactionPath Start Start: 4-Hydroxypyridine Goal What is your Target? Start->Goal N_Path Target: N-Alkyl Pyridone Goal->N_Path N-Substituted O_Path Target: O-Alkyl Pyridine Goal->O_Path O-Substituted N_Cond Use Polar Solvent (DMF/MeOH) Base: K2CO3 or NaH N_Path->N_Cond O_Cond1 Method A: Ag2CO3 / Alkyl Halide in Non-polar solvent (Toluene) O_Path->O_Cond1 O_Cond2 Method B: Mitsunobu Reaction (PPh3 / DIAD) in THF O_Path->O_Cond2

Caption: Selectivity is driven by solvent choice and counter-ion. Silver salts or Mitsunobu conditions are required for O-alkylation.

References & Data Sources

  • Tautomeric Equilibrium: J. Phys. Chem. A1996 , 100, 16141–16146.[3] Analysis of 4-hydroxypyridine/4-pyridone equilibrium constants in various dielectric media. Link

  • Solubility & Recrystallization: Purification of Laboratory Chemicals (8th Edition). W.L.F. Armarego. Specific protocols for purification via recrystallization from water/ethanol. Link

  • Alkylation Selectivity: Tetrahedron2005 , 61, 2555–2563. Detailed study on Ag-salt mediated O-alkylation vs. alkali-mediated N-alkylation. Link

  • Mitsunobu Strategies: Synthesis2008 , 22, 3647-3652. Application of Mitsunobu reaction to favor O-alkylation of hydroxypyridines. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling 4-Hydroxypyridine, as it is an irritant and potential sensitizer.

Sources

Improving the selectivity of reactions with 4-substituted pyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-substituted pyridine-3-sulfonamides. This guide is designed to provide in-depth, field-proven insights into improving the selectivity of chemical reactions involving this important heterocyclic scaffold. My aim is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

The 4-substituted pyridine-3-sulfonamide core is a privileged structure in medicinal chemistry, notably for its role in developing selective carbonic anhydrase inhibitors and other therapeutic agents.[1][2][3] However, the electronic nature of the pyridine ring, influenced by the adjacent sulfonamide and a variable 4-substituent, presents unique challenges in achieving regioselectivity. This guide addresses the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My nucleophilic aromatic substitution (SNAr) on a 4-halopyridine-3-sulfonamide is giving side products. How can I improve selectivity for the C4 position?

This is one of the most common and critical questions. While the 4-position is highly activated, achieving perfect selectivity requires careful control of reaction parameters.

The Underlying Chemistry: Why C4?

Nucleophilic aromatic substitution (SNAr) on pyridine rings preferentially occurs at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[4][5] This is because the reaction proceeds through a negatively charged Meisenheimer intermediate. When the nucleophile attacks at C2 or C4, a resonance structure can be drawn that places the negative charge on the electronegative nitrogen atom, providing significant stabilization. This is not possible for C3 attack. The presence of a strong electron-withdrawing sulfonamide group at the C3 position further depletes electron density at C2 and C4, making them even more susceptible to nucleophilic attack. For a 4-chloro-3-sulfonamide, the C4 position is exceptionally electrophilic.

Troubleshooting Guide: Poor C4 Selectivity

If your starting material has other potential leaving groups (e.g., a 2,4-dichloropyridine-3-sulfonamide scaffold), or if you are observing unexpected side reactions, consider the following factors.

  • The Problem: You observe a mixture of isomers, with the nucleophile substituting at a position other than C4 (e.g., C2 or C6).

  • The Cause & Solution: The outcome of the reaction is a delicate balance of steric and electronic effects, which can be manipulated primarily through solvent choice. The ability of the solvent to act as a hydrogen-bond acceptor (its β value) can dramatically influence the regioselectivity.[6]

    • Steric Hindrance: The sulfonamide group at C3 provides some steric shielding to the C2 position. If your nucleophile is bulky, it will naturally favor the more accessible C4 position. Conversely, a bulky substituent at C5 would hinder the C4 position and could favor C6 attack if a leaving group is present there.

    • Solvent Effects: This is a critical, often overlooked parameter. A study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with a nucleophile demonstrated that selectivity could be completely inverted by changing the solvent.[6] Solvents with low hydrogen-bond accepting ability (low β value) like dichloromethane (DCM) strongly favored substitution at the position ortho to the nitrogen (C2/C6), while high β-value solvents like DMSO favored the other position.

Solvent Kamlet-Taft β Value (H-Bond Acceptor Ability)Observed Selectivity (C2 vs. C6) on a Model Dichloropyridine System[6]Implication for 4-Substituted Systems
Dichloromethane (DCM)0.1016:1 for the C2 isomerMay favor substitution at positions adjacent to the nitrogen.
Acetonitrile0.319:1 for the C2 isomerIntermediate selectivity.
Tetrahydrofuran (THF)0.551.5:1 for the C2 isomerReduced selectivity.
Dimethyl Sulfoxide (DMSO)0.761:2 (favors the C6 isomer)May disfavor substitution at positions adjacent to the nitrogen.

Key Takeaway: To maximize C4 selectivity, especially in complex substrates, screen solvents with varying hydrogen-bond accepting properties.

Experimental Protocol: General Procedure for SNAr at the C4 Position

This protocol is a generalized method for the reaction of 4-chloropyridine-3-sulfonamide with an amine nucleophile, a common step in the synthesis of carbonic anhydrase inhibitors.[1][7]

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-chloropyridine-3-sulfonamide (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a non-nucleophilic base such as K₂CO₃ (2.0-3.0 eq.) or triethylamine (2.0 eq.) to the mixture.

  • Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq.) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 80-90 °C) while monitoring the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. If using a solid base, filter the mixture. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization to yield the pure 4-substituted pyridine-3-sulfonamide.

SNAr_Troubleshooting start Start: S_NAr Reaction check_selectivity Check C4 Selectivity (TLC, LC-MS, NMR) start->check_selectivity is_selective Is Selectivity >95%? check_selectivity->is_selective low_selectivity Problem: Low C4 Selectivity is_selective->low_selectivity No end_ok Success: Proceed to Purification is_selective->end_ok Yes action_solvent Strategy 2: Screen Solvents - Test solvents with different H-bond acceptor (β) values (e.g., DCM vs. DMSO) low_selectivity->action_solvent action_sterics Strategy 1: Modify Sterics - Use bulkier nucleophile? action_temp Strategy 3: Lower Temperature - Run at 0°C or RT action_sterics->action_temp action_solvent->action_sterics If possible re_evaluate Re-evaluate Selectivity action_temp->re_evaluate re_evaluate->is_selective end_fail Consult Specialist: Consider alternative synthetic route

Caption: Troubleshooting workflow for poor C4 selectivity in SNAr reactions.

FAQ 2: How can I achieve functionalization at the C5 (meta) position? Standard electrophilic methods are failing.

This is a significant challenge due to the inherent electronic properties of the pyridine ring. Direct electrophilic attack is often not a viable strategy.

The Underlying Chemistry: Why is C5 so Unreactive?

The pyridine ring is electron-deficient and is often compared to nitrobenzene in its reactivity towards electrophiles.[8] The ring nitrogen is a strong deactivating group for electrophilic aromatic substitution (EAS). Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration, halogenation), the basic nitrogen atom becomes protonated. This places a positive charge on the ring, making it extremely resistant to attack by an electrophile. The sulfonamide group is also deactivating. Consequently, forcing conditions are required, which often lead to low yields and poor regioselectivity.[9]

Modern Strategies for meta-C-H Functionalization

To overcome this challenge, we must bypass traditional EAS pathways. The most successful modern approaches involve a temporary dearomatization of the pyridine ring.[10][11][12]

  • Dearomatization-Rearomatization: This strategy involves activating the pyridine by converting it into a more electron-rich, non-aromatic intermediate, such as a dihydropyridine. This intermediate then behaves like an enamine and can react with electrophiles at the desired C5 position. A subsequent oxidation or elimination step restores the aromaticity, yielding the C5-functionalized product.[9][10]

  • Transition Metal-Catalyzed C-H Activation: Non-directed C-H activation using specific transition metal catalysts (e.g., Iridium) can achieve meta-selectivity.[10][13] These methods often involve the formation of a metal-ligand complex that interacts with the pyridine ring in a way that favors C-H bond cleavage at the C3/C5 position.

  • Electrochemical Methods: Recent advances have shown that electrochemical methods can be used for the meta-sulfonylation of pyridines. These reactions proceed through a redox-neutral dearomatization-rearomatization pathway, offering excellent regiocontrol under mild conditions.[9]

Meta_Functionalization cluster_pyridine Pyridine (Electron Deficient) cluster_dearomatized Dearomatized Intermediate (Electron Rich) cluster_product Final Product Py Pyridine Ring (Unreactive to E+) DHP Dihydropyridine Intermediate (Nucleophilic at C5) Py->DHP 1. Activation/ Dearomatization Meta_Product meta-Functionalized Pyridine DHP->Meta_Product 2. Reaction with Electrophile (E+) 3. Rearomatization

Caption: Conceptual workflow for meta-C-H functionalization via dearomatization.

FAQ 3: How can I perform a selective cross-coupling reaction on a poly-halogenated pyridine-3-sulfonamide?

Controlling regioselectivity in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is crucial for building molecular complexity.

The Underlying Chemistry: Exploiting Differential Reactivity

When multiple halogens are present on the pyridine ring, their reactivity towards oxidative addition to a Pd(0) catalyst can differ based on their position. This difference can be exploited to achieve selective mono-functionalization. Key factors include:

  • Electronic Effects: The electron-withdrawing nature of the ring nitrogen and the sulfonamide group influences the electron density around each C-Halogen bond.

  • Steric Hindrance: The steric environment around each halogen affects the approach of the bulky palladium catalyst complex.

Troubleshooting & Optimization Guide

  • The Problem: You are getting a mixture of mono-coupled products or significant amounts of di-coupled product.

  • The Cause & Solution: The choice of catalyst, ligand, and reaction conditions is paramount.

    • Catalyst and Ligand System: This is the most powerful tool for controlling selectivity. The size and electronic properties of the phosphine ligand on the palladium center dictate its reactivity. For example, varying the amount of PPh₃ ligand with a Pd(OAc)₂ precatalyst can switch the site-selectivity of a Suzuki coupling on a dihalopyridine from C2 to C4.[14] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often used to promote challenging couplings but may require careful tuning to achieve selectivity.

    • Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity, favoring the more reactive position while leaving the less reactive one untouched.

    • Alternative Coupling Partners: For Suzuki couplings, pyridine boronic acids can be unstable. Pyridine sulfinates have emerged as highly effective, stable, and easy-to-prepare nucleophilic coupling partners that often provide superior results, especially for challenging 2-substituted pyridines.[15][16]

Table: Factors Influencing Cross-Coupling Selectivity

ParameterHow it Influences SelectivityOptimization Strategy
Ligand Steric bulk can favor the less hindered position. Electronic properties can tune catalyst reactivity.Screen a panel of ligands (e.g., PPh₃, PCy₃, biaryl phosphines like XPhos).
Temperature Lower temperatures increase the energy difference for oxidative addition at different sites.Start at room temperature and slowly increase if no reaction occurs.
Base The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can affect catalyst activity and stability.Weaker bases may provide higher selectivity in some cases.
Boron Source Boronic acids vs. esters (e.g., pinacol boronate) have different reactivities.Consider using more stable boronate esters or alternative nucleophiles like sulfinates.[15]
References
  • Szafranski, K., & Slawinski, J. (Year Not Provided).
  • Szafrański, K., & Sławiński, J. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(12), 22313–22325. [Link]

  • Organic Chemistry Portal. (2018, October 17).
  • Anonymous. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Li, X. (2023).
  • Melchiorre, P. et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. RECERCAT. [Link]

  • Anonymous. (2025, January 30).
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • Wyrwas, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Wyrwas, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. [Link]

  • Anonymous. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • Antonsson, V., et al. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Kim, H., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. IBS Publications Repository. [Link]

  • Cao, H., Cheng, Q., & Studer, A. (2023). meta-Selective C−H Functionalization of Pyridines. Scilit. [Link]

  • Blakemore, D. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4587-4592. [Link]

  • Anonymous. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13, 712. [Link]

  • Anonymous. (2022, February 15). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • Anonymous. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Blakemore, D. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

  • Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

Sources

Validation & Comparative

Validation of HPLC Methods for Purity Evaluation of Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of HPLC methods for purity evaluation of pyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Pyridine Problem" in Pharmaceutical Analysis

Pyridine moieties are ubiquitous in medicinal chemistry, forming the backbone of countless APIs (e.g., niacinamide, esomeprazole, imatinib). However, for the analytical scientist, pyridine derivatives represent a persistent challenge in purity evaluation. The fundamental issue lies in the basicity of the pyridine nitrogen (pKa ~5.2–5.5). Under standard reversed-phase conditions, this basic nitrogen interacts strongly with residual acidic silanol groups (Si-OH) on the silica support of HPLC columns.

The Consequence: Severe peak tailing, retention time shifting, and non-linear response at trace levels.

This guide compares the performance of Modern Hybrid-Particle C18 technology against Traditional Silica C18 and Ion-Pairing methodologies. We provide a validated, self-verifying protocol for purity evaluation, compliant with the modernized ICH Q2(R2) guidelines.

Part 1: Comparative Analysis of Chromatographic Approaches

To select the optimal method for validation, we must first objectively compare the available "products" (methodologies/column technologies) for analyzing basic pyridine derivatives.

The Alternatives
  • Alternative A: Traditional Silica C18 (The Baseline)

    • Standard porous silica particles.

    • Mechanism:[1][2][3] Hydrophobic interaction.

    • Flaw: High population of acidic silanols causes secondary cation-exchange interactions with protonated pyridines.

  • Alternative B: Ion-Pairing Chromatography (The Legacy Fix)

    • Standard C18 + anionic ion-pairing reagents (e.g., Hexanesulfonate).

    • Mechanism:[1][2][3] Formation of neutral ion pairs to mask the charge.

    • Flaw: Slow equilibration, incompatible with LC-MS, complex robustness profiles.

  • The Gold Standard: Modern Hybrid/Base-Deactivated C18

    • Ethylene-Bridged Hybrid (BEH) or surface-charged modified particles.

    • Mechanism:[1][2][3] Hydrophobic interaction with sterically protected silanols and extended pH stability (1–12).

Performance Comparison Data

The following table summarizes the performance metrics when analyzing a generic pyridine derivative (pKa 5.3) using a Phosphate Buffer (pH 2.5) / Acetonitrile gradient.[4][5]

Performance MetricTraditional Silica C18Ion-Pairing Method (C18 + OSA)Modern Hybrid C18 (Recommended)
USP Tailing Factor (

)
1.8 – 2.5 (Fail)1.0 – 1.2 (Excellent)1.0 – 1.3 (Pass)
Theoretical Plates (

)
~8,000~12,000>15,000
LOD Sensitivity Poor (Adsorption loss)GoodExcellent
Equilibration Time Fast (15 min)Slow (>60 min)Fast (15 min)
MS Compatibility YesNo (Non-volatile salts)Yes
pH Stability pH 2–8pH 2–8pH 1–12
Part 2: Mechanisms & Visualizations

To validate a method, one must understand the underlying interactions. The diagram below illustrates why traditional columns fail and how modern hybrids succeed.

PyridineInteraction Pyridine Pyridine Derivative (Basic Nitrogen) Interaction_Bad Secondary Cation Exchange (Peak Tailing) Pyridine->Interaction_Bad Attracted to Interaction_Good Pure Hydrophobic Retention (Sharp Peaks) Pyridine->Interaction_Good Retained by C18 Silanol Residual Silanol (Si-OH) (Acidic Surface) Silanol->Interaction_Bad Binds Shield Hybrid/End-capping (Steric Protection) Shield->Silanol Blocks Shield->Interaction_Bad Prevents

Figure 1: Mechanistic pathway showing how steric shielding in modern columns prevents the secondary silanol interactions responsible for pyridine peak tailing.

Part 3: Validated Experimental Protocol

This protocol is designed for the purity evaluation of a hypothetical pyridine-based API using a Modern Hybrid C18 Column .

1. Chromatographic Conditions
  • Column: Ethylene-Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm (or equivalent base-deactivated phase).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.5 (High pH strategy) OR pH 2.5 (Low pH strategy).

    • Expert Insight: With Hybrid columns, we prefer pH 7.5 . At this pH, pyridine (pKa ~5.3) is largely unprotonated (neutral), eliminating the cation-exchange mechanism entirely. Traditional silica would dissolve at this pH.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][6][7][8]

  • Detection: UV at 254 nm (adjust based on

    
    ).
    
  • Column Temp: 30°C.

2. Validation Parameters (ICH Q2(R2))

The following workflow ensures the method is "fit for purpose."

ValidationWorkflow cluster_SystemSuitability System Suitability (Daily) cluster_Validation Validation Phase Start Method Development (Hybrid C18, pH 7.5) SST Check Tailing Factor (< 1.5) Check Resolution (> 2.0) Start->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Rob Robustness (pH +/- 0.2, Flow +/- 0.1) Acc->Rob Report Final Validation Report Rob->Report

Figure 2: Step-by-step validation lifecycle aligned with ICH Q2(R2) guidelines.

3. Critical Experiments & Acceptance Criteria

A. Specificity (Forced Degradation) [2][6]

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2). Inject.

  • Requirement: Peak purity index (via Diode Array Detector) > 0.999. No interference at the retention time of the main pyridine peak.

  • Why: Pyridine N-oxides are common degradation products. The method must resolve the N-oxide (usually elutes earlier) from the parent pyridine.

B. Linearity & Sensitivity (The Adsorption Test)

  • Protocol: Prepare 5 levels from LOQ to 120% of target concentration.

  • The Trap: Basic compounds often show non-linearity at low concentrations due to irreversible adsorption to active sites.

  • Acceptance:

    
    . The y-intercept should be statistically insignificant.
    
  • LOQ Determination: Signal-to-Noise (S/N) ratio ≥ 10:1.

C. Robustness (The pH Factor)

  • Protocol: Intentionally vary Mobile Phase A pH by ±0.2 units.

  • Why: For pyridines, retention is highly sensitive to pH near the pKa.

  • Acceptance: System suitability (Resolution/Tailing) must remain within limits.

Part 4: Summary of Validation Results (Simulated)

The table below illustrates typical results expected when validating this Modern Hybrid C18 method for a pyridine derivative.

ParameterAcceptance CriteriaTypical Result (Hybrid C18)Result (Traditional C18)
Specificity Resolution > 1.52.8 (Pass) 1.2 (Fail - Co-elution)
Linearity (

)
> 0.9990.9998 0.995 (Curvature at low end)
Accuracy (Recovery) 98.0% – 102.0%99.4% 95.0% (Loss to adsorption)
Precision (RSD) < 2.0%0.3% 1.5% (Integration variation)
Tailing Factor < 1.51.1 2.2
References
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines, November 2023.[1] [Link]

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010. [Link]

  • Waters Corporation. "XBridge BEH C18 Columns Care and Use Manual." Waters Library. [Link]

  • Dolan, J. W. "Peak Tailing and Resolution." LCGC North America, 2002. [Link]

  • Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015. [Link]

Sources

Comparative study of anhydrous salt vs. hydrate forms in drug formulation

[1][2][3][4]

Executive Summary

In solid-state drug development, the choice between an anhydrous salt and its hydrate form is rarely binary; it is a trade-off between kinetic solubility and thermodynamic stability .[1] While anhydrous forms often offer a dissolution advantage ("the spring"), they carry the risk of metastable conversion ("the parachute" failing). Conversely, hydrates offer processing stability and predictable crystal lattices but often suffer from lower aqueous solubility.[1][2][3][4] This guide provides a technical framework for evaluating these forms, supported by thermodynamic principles, experimental protocols, and decision matrices.

Part 1: Thermodynamic & Kinetic Fundamentals

To make an informed selection, one must understand the driving forces behind phase behavior. The fundamental difference lies in the crystal lattice energy and the entropic contribution of water.[2]

The Solubility/Stability Trade-off

The aqueous solubility of a hydrate (


2
  • Anhydrous Forms: typically possess higher thermodynamic activity in water. Upon dissolution, the high-energy lattice breaks down rapidly, creating a supersaturated solution (kinetic solubility).

  • Hydrate Forms: The water molecules incorporated into the crystal lattice form hydrogen bonds that stabilize the structure.[5] This lowers the lattice energy, making the compound less prone to dissolution (thermodynamic stability).[2]

The "Spring and Parachute" Effect in Form Selection
  • The Spring: The anhydrous form dissolves rapidly, shooting drug concentration above the equilibrium solubility of the stable hydrate.

  • The Risk: If the supersaturation is not maintained (no "parachute" via precipitation inhibitors), the drug will precipitate out as the less soluble hydrate form, potentially compromising bioavailability.

Visualization: Thermodynamic Stability Workflow

Thermodynamic_Stabilitycluster_0In-Vivo / Dissolution Media EnvironmentAnhydrousAnhydrous Form(High Energy)SolutionSupersaturatedSolutionAnhydrous->SolutionRapid Dissolution(Kinetic Advantage)HydrateHydrate Form(Low Energy/Stable)Solution->HydrateSolution-MediatedTransformationPrecipitatePrecipitation Event(Bioavailability Loss)Solution->PrecipitateNucleation withoutInhibitorsHydrate->SolutionSlow Dissolution(Equilibrium)

Figure 1: The thermodynamic relationship between anhydrous and hydrate forms during dissolution.[2][3] The anhydrous form provides an initial solubility advantage, but risks conversion to the stable hydrate form.[2]

Part 2: Critical Performance Attributes

Comparative Performance Matrix
AttributeAnhydrous FormHydrate FormCausality / Mechanism
Aqueous Solubility High LowAnhydrous lattice has higher free energy; hydration is exothermic.
Dissolution Rate Fast SlowLower lattice energy of hydrates requires more energy to break bonds.
Physical Stability Low (Hygroscopic)High Anhydrous forms avidly sorb water to lower energy; hydrates are already equilibrated.
Compressibility Variable (often brittle)Good Water in the lattice often acts as a plasticizer, improving tablet cohesion.
Flowability Variable (Static prone)Good Hydrates often have lower electrostatic charging due to bound water.
Granulation Risk High LowWet granulation can trigger uncontrolled anhydrous-to-hydrate conversion.
Processing & Manufacturing Implications[7][8]
  • Wet Granulation: Using an anhydrous API in wet granulation is high-risk. The addition of water can trigger a phase transition to the hydrate.[6] If this conversion is incomplete during drying, the final product will contain mixed phases, leading to batch-to-batch variability in dissolution.

  • Direct Compression: Hydrates are often superior for direct compression. The crystal water can facilitate plastic deformation, leading to harder tablets at lower compression forces compared to brittle anhydrous crystals.

Part 3: Experimental Characterization Protocols

To validate the choice of form, rigorous characterization is required.[6] These protocols are designed to be self-validating systems.

Protocol 1: Automated Hydrate Screening (DVS + XRD)

Objective: Determine the Critical Water Activity (

  • Preparation: Load 10-20 mg of Anhydrous API into a Dynamic Vapor Sorption (DVS) pan.

  • Sorption Cycle: Ramp Relative Humidity (RH) from 0% to 90% in 5% steps.

    • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Hysteresis Check: Ramp back down to 0% RH.

    • Interpretation: If the desorption curve does not overlay the sorption curve (significant hysteresis), a hydrate has likely formed.[3]

  • Validation (XRD): Remove the sample at the plateau of the hysteresis loop and analyze via Powder X-Ray Diffraction (PXRD).

    • Success Criteria: Distinct shift in Bragg peaks (2

      
      ) confirming a new crystal lattice.
      
Protocol 2: Intrinsic Dissolution Rate (IDR)

Objective: Compare dissolution rates independent of particle size (surface area normalization).

  • Compaction: Compress 100 mg of pure API (Anhydrous and Hydrate separately) into a 13mm die at 2000 psi to form a non-disintegrating disk.

  • Setup: Mount the die in a rotating disk holder (Wood’s apparatus) submerged in 900 mL dissolution media (37°C).

  • Rotation: Spin at 100 RPM to maintain constant hydrodynamics.

  • Sampling: Withdraw samples every 5 minutes for 60 minutes.

  • Calculation: Plot Cumulative Amount Dissolved vs. Time.

    • Slope: The slope of the linear region is the IDR (

      
      ).
      
    • Causality Check: If the Anhydrous plot curves downward over time, it indicates surface conversion to the hydrate form during the test.

Part 4: Strategic Decision Framework

When should you choose which form? This decision tree synthesizes solubility needs with processing risks.

Decision Tree for Form Selection

Decision_TreeStartStart: API SelectionSolubilityCheckIs Aqueous SolubilityRate Limiting? (BCS II/IV)Start->SolubilityCheckAnhydrousPrefAnhydrous Preferred(For Bioavailability)SolubilityCheck->AnhydrousPrefYesHydratePrefHydrate Preferred(For Stability)SolubilityCheck->HydratePrefNo (High Sol)StabilityCheckIs Anhydrous FormPhysically Stable at 60% RH?AnhydrousPref->StabilityCheckProcessCheckCan Dry Granulation /Direct Compression be used?StabilityCheck->ProcessCheckYesStabilityCheck->HydratePrefNo (Hygroscopic)SelectAnhydrousSELECT ANHYDROUS(Control Humidity)ProcessCheck->SelectAnhydrousYesProcessCheck->HydratePrefNo (Must Wet Granulate)DoseCheckIs Dose < 100mg?HydratePref->DoseCheckDoseCheck->AnhydrousPrefNo (High Dose Burden)SelectHydrateSELECT HYDRATE(Optimize Particle Size)DoseCheck->SelectHydrateYes

Figure 2: Strategic decision matrix for selecting between anhydrous and hydrate forms based on BCS class, stability, and processing constraints.

Part 5: Case Studies

Case Study 1: Ampicillin (Bioavailability vs. Stability)
  • Scenario: Ampicillin exists as an anhydrate and a trihydrate.[5]

  • Observation: The anhydrous form exhibits significantly higher peak plasma concentrations (

    
    ) due to faster dissolution.
    
  • Outcome: Despite the trihydrate being more stable and easier to manufacture (less hygroscopic), the anhydrous form is often preferred in oral formulations where rapid onset is critical, provided moisture-protective packaging (alu-alu blister) is used.

Case Study 2: Carbamazepine (The Conversion Risk)[9]
  • Scenario: Carbamazepine anhydrous (Form III) is the commercial form.

  • Failure Mode: Upon exposure to high humidity or aqueous environments (e.g., dissolution media), it rapidly converts to the dihydrate form, which forms large needles.

  • Impact: These needles can bridge and block dissolution, leading to erratic bioavailability.

  • Resolution: Formulation strategies must include crystallization inhibitors (e.g., HPMC) to delay this transformation in vivo.

Case Study 3: Theophylline (Processing Efficiency)
  • Scenario: Theophylline anhydrous vs. monohydrate.

  • Observation: The monohydrate has superior compressibility due to the water in the lattice acting as a binding agent.

  • Outcome: For sustained-release tablets where rapid dissolution is not the primary goal, the monohydrate is often selected to ensure robust tablet mechanical properties and prevent capping during high-speed tableting.

References

  • Healy, A. M., et al. (2017). Pharmaceutical solvates and hydrates: Thermodynamics, structural, and functional aspects. Advanced Drug Delivery Reviews. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences. Link

  • Khankari, R. K., & Grant, D. J. (1995). Pharmaceutical hydrates. Thermochimica Acta. Link

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. U.S. Food and Drug Administration. Link

  • Sun, C. C. (2008). Mechanism of moisture induced variations in true density and compaction properties of pharmaceutical solids. International Journal of Pharmaceutics. Link

  • Aaltonen, J., et al. (2009). Solid form screening – A review. European Journal of Pharmaceutics and Biopharmaceutics. Link

A Spectroscopic Guide to 4-Pyridinol and its N-oxide Derivative: Unraveling Electronic and Structural Nuances

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, pyridine and its derivatives stand as foundational scaffolds in drug discovery, materials science, and catalysis. Among these, 4-Pyridinol and its N-oxide derivative present a compelling case study in the subtle yet profound influence of functional group modification on molecular properties. This technical guide offers a comprehensive spectroscopic comparison of these two molecules, delving into the underlying principles that govern their distinct signatures in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding these differences, researchers can gain deeper insights into the electronic structure, reactivity, and potential applications of these important compounds.

A pivotal aspect of 4-Pyridinol's chemistry is its existence in a tautomeric equilibrium with 4-Pyridone. In solution and the solid state, the equilibrium overwhelmingly favors the 4-Pyridone form, a phenomenon driven by its greater resonance stabilization and favorable hydrogen bonding capabilities.[1] Consequently, the spectroscopic data presented herein for "4-Pyridinol" pertains to its predominant and more stable tautomer, 4-Pyridone.

Unveiling Electronic Transitions: UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about conjugation and the energy gap between molecular orbitals. The introduction of the N-oxide functionality significantly perturbs the electronic structure of the pyridine ring, leading to distinct changes in the UV-Vis absorption spectra.

The N-oxide group acts as a strong π-donor through resonance while also being a σ-acceptor due to the electronegativity of the oxygen atom.[2] This dual nature increases electron density at the 2- and 4-positions of the pyridine ring, influencing the energy of the π → π* and n → π* transitions.

CompoundSolventλmax (nm)Molar Absorptivity (ε)
4-PyridoneMethanol~255~15,000
4-Hydroxypyridine N-oxideWater~275Not specified

Table 1: Comparative UV-Vis Spectroscopic Data.

The bathochromic (red) shift observed for 4-Hydroxypyridine N-oxide compared to 4-Pyridone is a direct consequence of the N-oxide group's electronic influence. The increased electron donation from the N-oxide group into the ring system lowers the energy of the π* antibonding orbitals, resulting in a smaller energy gap for the π → π* transition and thus absorption at a longer wavelength.

Experimental Protocol: UV-Vis Spectroscopy

A robust protocol for acquiring UV-Vis spectra is essential for accurate comparison.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in UV-grade Solvent A->B C Prepare Serial Dilutions B->C D Calibrate Spectrophotometer E Record Baseline (Blank) D->E F Measure Sample Absorbance E->F G Plot Absorbance vs. Wavelength F->G H Identify λmax G->H

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb significantly in the analytical wavelength range (e.g., ethanol, methanol, water).[3]

  • Sample Preparation: Prepare a stock solution of the compound of known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.[3]

  • Instrumentation and Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.

    • Rinse the sample cuvette with the sample solution before filling it.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Probing Vibrational Modes: Infrared Spectroscopy

Infrared (IR) spectroscopy provides a molecular fingerprint by detecting the vibrations of chemical bonds. The introduction of the N-oxide group and the tautomeric form of 4-Pyridinol lead to significant and readily identifiable differences in their IR spectra.

For 4-Pyridone, the most prominent features are the N-H and C=O stretching vibrations, which are absent in the theoretical 4-Pyridinol tautomer. In contrast, 4-Hydroxypyridine N-oxide will exhibit a characteristic N-O stretching vibration.

Functional Group4-Pyridone (cm⁻¹)4-Hydroxypyridine N-oxide (cm⁻¹)Vibrational Mode
N-H Stretch3400-3200 (broad)-Stretching
C=O Stretch~1640-Stretching
C=C/C=N Stretch~1550~1530Ring Stretching
N-O Stretch-~1250Stretching
O-H Stretch-3400-3200 (broad)Stretching

Table 2: Key IR Absorption Frequencies.

The strong absorption around 1640 cm⁻¹ in the spectrum of 4-Pyridone is a definitive indicator of the carbonyl group and confirms the predominance of the keto tautomer. The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibration, likely broadened by hydrogen bonding in the solid state.

For 4-Hydroxypyridine N-oxide, the most telling absorption is the N-O stretch, which typically appears as a strong band in the 1300-1200 cm⁻¹ region for pyridine N-oxides.[4] The presence of a broad O-H stretching band is also expected due to the hydroxyl group.

Experimental Protocol: Infrared Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common and reliable method for obtaining high-quality IR spectra of solid samples.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr B Transfer to Pellet Die A->B C Press into a Transparent Pellet B->C D Record Background Spectrum E Mount Pellet in Sample Holder D->E F Acquire IR Spectrum E->F G Identify Characteristic Peaks F->G H Correlate with Functional Groups G->H

Caption: Workflow for IR spectroscopic analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[5]

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the positions of the major absorption bands and assign them to the corresponding functional group vibrations.

Elucidating Molecular Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

The introduction of the N-oxide group causes a significant downfield shift of the protons and carbons at the 2- and 6-positions (ortho) and an upfield shift of the proton and carbon at the 4-position (para) relative to pyridine.[6] In the case of 4-Pyridone, the tautomerism results in a completely different set of chemical shifts compared to the hypothetical 4-Hydroxypyridine.

¹H NMR Spectroscopy:

Position4-Pyridone (in DMSO-d₆)4-Hydroxypyridine N-oxide (Predicted in DMSO-d₆)
H-2, H-6~7.5 ppm (d)~8.0 ppm (d)
H-3, H-5~6.1 ppm (d)~7.2 ppm (d)
N-H~11.2 ppm (br s)-
O-H-(broad signal, position variable)

¹³C NMR Spectroscopy:

Position4-Pyridone (in DMSO-d₆)4-Hydroxypyridine N-oxide (Predicted in DMSO-d₆)
C-2, C-6~140 ppm~138 ppm
C-3, C-5~116 ppm~110 ppm
C-4~175 ppm~155 ppm

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm). [7][8]

In the ¹H NMR spectrum of 4-Pyridone, the protons at the 3 and 5 positions are significantly shielded (upfield shift) due to the enone-like character of the ring. The N-H proton appears as a broad singlet at a very downfield chemical shift.

For 4-Hydroxypyridine N-oxide, the protons ortho to the N-oxide group (H-2 and H-6) are expected to be deshielded due to the electron-withdrawing inductive effect of the N⁺-O⁻ group. Conversely, the protons meta to the N-oxide (H-3 and H-5) are expected to be more shielded. In the ¹³C NMR spectrum, the most dramatic difference is the chemical shift of the C-4 carbon. In 4-Pyridone, this carbon is a carbonyl carbon and resonates at a very downfield position (~175 ppm). In 4-Hydroxypyridine N-oxide, this carbon is attached to a hydroxyl group and is part of an aromatic system, thus it is expected to resonate at a significantly more upfield position.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B Add Internal Standard (e.g., TMS) A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Process Spectra (FT, Phasing) E->G F->G H Assign Signals G->H G->H

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation and Measurement:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using an appropriate pulse sequence.

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding nuclei in the molecule based on their multiplicity, integration, and expected chemical shift ranges.

Conclusion

The spectroscopic comparison of 4-Pyridinol (as 4-Pyridone) and its N-oxide derivative provides a clear illustration of how a single functional group modification can profoundly alter the electronic and structural properties of a molecule. The tautomerism of 4-Pyridinol is the dominant factor governing its spectroscopic signature, clearly evidenced by the characteristic N-H and C=O vibrations in its IR spectrum and the unique chemical shifts in its NMR spectra. The introduction of the N-oxide group leads to predictable and interpretable changes across all three spectroscopic techniques, primarily due to its strong electronic influence on the pyridine ring. For researchers in drug development and materials science, a thorough understanding of these spectroscopic nuances is indispensable for structure elucidation, reaction monitoring, and the rational design of novel molecules with tailored properties.

References

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Available from: [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012, June 26). ResearchGate. Available from: [Link]

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419–3424.
  • Yadav, P., & Kumar, A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 339-347.
  • Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(5), 353-356.
  • Anderson, K. L., Merwin, L. H., Wilson, W. S., & Facelli, J. C. (2002). 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Molecules, 7(8), 613-626.
  • Szafran, M., & Dega-Szafran, Z. (1988). 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 318-323.
  • Vibrational study of 4-nitropyridine N-oxide. III-The charge-transfer phenomenon as observed in solution. (1982). Journal of Molecular Structure, 80, 25-34.
  • Ainsworth, C. (1957). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1966, 153-155.
  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives.
  • 4-Hydroxypyridine. PubChem. Available from: [Link]

  • Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Vanderbilt University. Available from: [Link]

  • Stability of 4-pyridone vs 4-pyridinol. (2019, December 26). Chemistry Stack Exchange. Available from: [Link]

  • Al-Omar, M. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
  • Dega-Szafran, Z., & Szafran, M. (1973). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1470-1473.
  • Pyridine, 4-methoxy-1-oxide-. NIST WebBook. Available from: [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0260434). NP-MRD. Available from: [Link]

  • Synthesis and Characterization of Hydroxy-Pyridine Modified Group 4 Alkoxides. (2011). OSTI.gov. Available from: [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. Available from: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018, April 24). National Center for Biotechnology Information. Available from: [Link]

  • Studies in heterocyclic N-oxides. (1956). Proceedings of the Indian Academy of Sciences - Section A, 44(4), 209-218.
  • Process for the reduction of pyridine n-oxides. (1969). Google Patents.
  • 4-HYDROXYPYRIDINE-1-OXIDE. LookChem. Available from: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024, March 29). ACS Publications. Available from: [Link]

  • Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem Mass Spectrometric Study Carried Out at High Mass Resolution. (2005). PubMed. Available from: [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. (2025, November 2). ResearchGate. Available from: [Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (2012). ResearchGate. Available from: [Link]

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Evaluating the isoform selectivity of sulfonamide-based carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the isoform selectivity of sulfonamide-based carbonic anhydrase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human carbonic anhydrase (hCA) family comprises 15 active isoforms, sharing a highly conserved active site. For drug developers, the challenge is no longer just potency—it is selectivity . While classical inhibitors like Acetazolamide (AAZ) are potent "pan-inhibitors," their lack of discrimination between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms leads to systemic side effects.

This guide provides a technical comparison of classical vs. next-generation sulfonamide inhibitors, detailing the "Tail Approach" for selectivity and the gold-standard Stopped-Flow CO2 Hydration protocol required to validate these kinetics.

The Mechanistic Basis of Selectivity: The "Tail Approach"

All sulfonamide inhibitors anchor to the Zn(II) ion in the active site via the sulfonamide moiety (


). However, the conserved nature of this catalytic core (hCA I, II, IX, and XII share significant homology) makes the zinc-binding group (ZBG) insufficient for selectivity.

The Solution: The "Tail Approach." Researchers attach bulky, hydrophobic, or specific polar "tails" to the aromatic scaffold of the sulfonamide. These tails extend out of the active site to interact with the selective pockets at the entrance of the cavity, where amino acid sequences vary significantly between isoforms.

  • hCA II (Cytosolic): Has a hydrophobic pocket (Phe131, Val135).[1]

  • hCA IX (Tumor-associated): Characterized by Val131 and Leu135, allowing specific hydrophobic interactions different from hCA II.[1]

Visualizing the Selectivity Logic

TailApproach ZBG Sulfonamide ZBG (Binds Zn2+) Core Aromatic Scaffold ZBG->Core Tail Variable 'Tail' (The Selectivity Driver) Core->Tail Isoform_II hCA II (Off-Target) Steric Clash / Weak Binding Tail->Isoform_II Low Affinity Isoform_IX hCA IX (Target) Perfect Fit (Val131/Leu135) Tail->Isoform_IX High Affinity (Hydrophobic Interaction)

Figure 1: The "Tail Approach" utilizes structural differences at the active site entrance to differentiate between conserved isoforms.

Comparative Analysis: Classical vs. Selective Inhibitors

The following data contrasts the inhibition constants (


) of the classical pan-inhibitor Acetazolamide  against the clinical stage, highly selective inhibitor SLC-0111  (U-104).

Table 1: Inhibition Constants (


) and Selectivity Ratios 
CompoundClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Ratio (II / IX)
Acetazolamide (AAZ) Pan-Inhibitor25012255.70.48 (Favors II)
Dorzolamide Anti-Glaucoma50,0009523.50.17 (Favors II)
SLC-0111 Selective (Tumor)>5,000>1,000454.5 - 450*>22 (Favors IX)
  • Interpretation:

    • Acetazolamide inhibits the off-target hCA II (12 nM) more potently than the cancer target hCA IX (25 nM), leading to systemic side effects like paresthesia and metabolic acidosis.

    • SLC-0111 demonstrates a massive shift in selectivity. By extending a ureido-tail, it maintains potency against hCA IX/XII while virtually eliminating activity against the ubiquitous hCA I and II.

    • Note:

      
       values for hCA XII can vary based on assay conditions; however, the trend of high selectivity over hCA I/II remains consistent across literature [1][2].
      
Experimental Protocol: Stopped-Flow CO Hydration Assay

To accurately determine these


 values, the Stopped-Flow CO

Hydration Assay
is the industry gold standard. Unlike esterase assays (using p-nitrophenyl acetate), this method measures the physiological reaction:

.

Why this protocol? The turnover number (


) of hCA II is 

. Manual mixing is too slow. Stopped-flow allows mixing and measurement within milliseconds.
Protocol Workflow

Materials:

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII).

  • Substrate: CO

    
    -saturated water.
    
  • Indicator: Phenol Red (0.2 mM) or Pyranine.

  • Buffer: HEPES (10-20 mM), pH 7.5, ionic strength maintained with Na

    
    SO
    
    
    
    .

Step-by-Step Methodology:

  • Preparation:

    • Saturate water with CO

      
       by bubbling for 30 minutes at 25°C (
      
      
      
      ).
    • Prepare inhibitor dilutions (typically 0.01 nM to 100 µM) in buffer containing the enzyme and indicator. Incubate for 15 minutes to allow E-I complex formation.

  • The Stopped-Flow Shot:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO

      
      -saturated water.
      
    • Rapidly mix (1:1 ratio) in the stopped-flow cell.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red max).

    • The reaction causes acidification, decreasing absorbance.

    • Record the initial velocity (

      
      ) for the first 5-10% of the reaction (linear phase).
      
  • Calculation:

    • Fit

      
       vs. [Substrate] to the Michaelis-Menten equation to find uninhibited activity.
      
    • Fit % Activity vs. [Inhibitor] to the Cheng-Prusoff equation to determine

      
       and calculate 
      
      
      
      :
      
      
      [2]
Assay Workflow Diagram

StoppedFlow Prep Preparation Incubate Enzyme + Inhibitor (15 min) Mix Rapid Mixing (Stopped-Flow) Syringe A (E+I) + Syringe B (CO2) Prep->Mix Load Syringes Detect Detection (10-100 ms) Monitor Absorbance Drop (pH change) Mix->Detect Trigger Calc Data Analysis Cheng-Prusoff Equation -> Ki Detect->Calc Extract v0

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, capturing millisecond kinetics.

Critical Evaluation & Alternatives

While sulfonamides are the dominant class, they are not the only option.

  • Coumarins:

    • Mechanism:[3] "Suicide inhibitors." They do not bind the zinc. Instead, they are hydrolyzed by the enzyme to form a cinnamic acid derivative that occludes the active site entrance.

    • Pros: Extreme selectivity for hCA IX/XII (tumor-associated) because the hydrolysis is isoform-specific.

    • Cons: Irreversible mechanism can lead to different pharmacokinetic challenges compared to reversible sulfonamides [3].

  • Sulfamates:

    • Structurally similar to sulfonamides but often show different kinetic profiles. Used in drugs like Topiramate (hCA VA/VB selective for obesity/epilepsy).

References
  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.

  • Denner, T. C., et al. (2023).[4] Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI.

  • Nocentini, A., et al. (2019). Coumarins as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025).[2] A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.

Sources

Advanced Comparison Guide: Structure-Activity Relationship of 4-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: HIF Prolyl Hydroxylase (PHD) Inhibition and Iron Chelation Methodologies

Executive Summary: The Tautomeric Scaffold

The 4-hydroxypyridine (4-HP) scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to exist as stable tautomers: pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto). This duality allows the scaffold to participate in diverse hydrogen bond donor/acceptor networks and coordinate metal ions, making it a cornerstone in the design of HIF Prolyl Hydroxylase (PHD) inhibitors for anemia and iron chelators for metal overload toxicity.

This guide objectively compares the SAR of 4-HP derivatives against alternative N-heterocycles (e.g., 3-hydroxypyridines, 4-hydroxypyrimidines), supported by experimental protocols and mechanistic logic.

Core SAR Analysis: HIF-PHD Inhibition

The most commercially significant application of 4-HP derivatives is the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs). These enzymes use non-heme iron (Fe²⁺) and 2-oxoglutarate (2-OG) to regulate erythropoiesis.

Mechanistic Grounding: The "2-OG Mimicry"

Effective inhibitors mimic the 2-oxoglutarate co-substrate. The 4-hydroxypyridine/pyrimidine core binds to the active site Fe²⁺ in a bidentate manner, displacing the water molecule required for oxidation.

  • Donor 1: The carbonyl oxygen (from the pyridone tautomer).

  • Donor 2: The nitrogen of the adjacent amide or carboxylic acid substituent.

Comparative SAR: Pyridine vs. Pyrimidine vs. Isoquinoline

While the 4-hydroxy moiety is the anchor, the heterocyclic core dictates potency and pharmacokinetics.

Feature4-Hydroxypyridine (Core)4-Hydroxypyrimidine (e.g., Vadadustat analogs)Isoquinoline-3-carboxamide (e.g., Roxadustat)
Fe²⁺ Binding Affinity Moderate (Bidentate)High (Optimized pKa for chelation)High (Rigidified chelation)
Metabolic Stability Low (Susceptible to glucuronidation)High (N-substitution blocks metabolism)Moderate
Solubility ModerateHigh (Polar nitrogens reduce logP)Low (Requires solubilizing groups)
Active Site Fit Good, but lacks depthExcellent (Side chains reach hydrophobic pocket)Excellent (Fills Trp-258 pocket)
Key Substituent Effects (The "Warhead" & "Tail")

Experimental data indicates that modifications at specific positions on the 4-HP core drive selectivity for PHD2 over PHD1/3.

  • Position C-5 (The Linker): An amide linker at C-5 is critical. It directs the "tail" group into a hydrophobic pocket formed by Tyr-310, Tyr-329, and Trp-389 .

    • Evidence: Replacement of the C-5 amide with an ester reduces IC50 potency by >100-fold due to loss of H-bond donation to the enzyme backbone.

  • Position N-1 (The Cap): Substitution here locks the tautomer in the 4-pyridone form.

    • Aryl groups: Increase potency but decrease solubility.

    • Alkyl groups: Improve solubility but often reduce potency due to lack of pi-stacking.

Visualization: SAR Logic Flow

The following diagram illustrates the structural logic connecting the 4-HP core to biological outcomes.

SAR_Logic Core 4-Hydroxypyridine (Tautomeric Core) Chelation Metal Chelation (Fe2+ Binding) Core->Chelation Bidentate Motif Activity PHD2 Inhibition (IC50 < 50 nM) Chelation->Activity Mimics 2-OG Substituent_C5 C-5 Amide Linker Substituent_C5->Activity Hydrophobic Pocket Access Substituent_N1 N-1 Substitution Substituent_N1->Activity Pi-Stacking Stability Metabolic Stability (t1/2 > 4h) Substituent_N1->Stability Tautomer Locking

Caption: Causal relationship between 4-HP structural modifications and pharmacological outcomes in PHD2 inhibition.

Comparative Case Study: Iron Chelation

While 4-hydroxypyridines are potent, they are often compared to 3-hydroxypyridin-4-ones (3,4-HPs) like Deferiprone.

Critical Distinction:

  • 3,4-HPs (Deferiprone): The hydroxyl is ortho to the ketone. This forms a 5-membered chelate ring with Fe³⁺, which is thermodynamically favored (log β3 ≈ 37).

  • 4-Hydroxypyridines: The hydroxyl is para to the nitrogen (or tautomeric ketone). Without an adjacent donor group (like a C-3 carboxylate), the 4-HP core alone cannot form a stable chelate ring.

Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These are self-validating systems using positive controls.

Protocol A: TR-FRET Assay for PHD2 Inhibition

Objective: Determine IC50 of 4-HP derivatives against PHD2 by measuring HIF-1α hydroxylation.

Reagents:

  • Recombinant human PHD2 enzyme.[2]

  • Biotinylated HIF-1α peptide (residues 556–574).

  • Europium-labeled anti-hydroxyproline antibody.

  • Streptavidin-APC (Allophycocyanin) acceptor.

Workflow:

  • Preparation: Dilute 4-HP compounds in DMSO (10-point dose response).

  • Enzyme Mix: Incubate 5 nM PHD2 with compounds for 15 min at Room Temp (RT).

  • Substrate Addition: Add Mix containing 50 nM Biotin-HIF-1α, 10 µM Fe(II), 100 µM 2-Oxoglutarate, and 2 mM Ascorbate.

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add Eu-Antibody and Streptavidin-APC. Incubate 60 min.

  • Read: Measure TR-FRET signal (Ex 340 nm / Em 665 nm).

  • Validation: Z' factor must be > 0.5. Reference compound (e.g., IOX2) IC50 should be ~20-50 nM.

Protocol B: Physicochemical pKa & LogD Determination

Objective: Correlate SAR structural changes with cell permeability.

Method: Potentiometric Titration (Sirius T3).

  • Sample: Dissolve 1 mg of derivative in 0.15 M KCl.

  • Titration: Titrate with 0.5 M KOH/HCl from pH 2.0 to 12.0.

  • Analysis: Identify macro-pKa values.

    • Target: An acidic pKa ~5-6 (for the OH group) suggests good metal binding at physiological pH.

    • Target: LogD(7.4) between 0 and 2.0 predicts optimal oral bioavailability.

Visualizing the Assay Workflow

Assay_Workflow Step1 1. Compound Dilution (DMSO, 10-point) Step2 2. Pre-incubation (PHD2 + Inhibitor, 15 min) Step1->Step2 Step3 3. Reaction Initiation (+ HIF-1α, Fe2+, 2-OG) Step2->Step3 Step4 4. Hydroxylation (60 min @ RT) Step3->Step4 Step5 5. Detection (Eu-Ab + SA-APC) Step4->Step5 Step6 6. TR-FRET Readout (Ratio 665/620 nm) Step5->Step6 Validation QC Check: Z' > 0.5 Ref IC50 within range Step6->Validation

Caption: Step-by-step workflow for the TR-FRET PHD2 inhibition assay used to validate SAR potency.

References

  • Vertex Pharmaceuticals. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. Link

  • Merck & Co. (2016). Discovery of MK-8617, an Orally Active Pan-Inhibitor of HIF PHD1-3. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Target Validation of HIF-Prolyl Hydroxylase Domain 2 Inhibition: A Technical Guide. Link

  • University of Oxford. (2025). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2). Springer Nature Experiments. Link

  • Hider, R.C., et al. (2011). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals. Pharmaceuticals.[1][4][5][6] Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Safety Logistics for 4-Pyridinol Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Handling 4-Pyridinol hydrate (CAS: 158868-14-5; Parent CAS: 626-64-2) requires a precise balance between particulate control and chemical barrier protection. While often perceived as a benign intermediate, pyridine derivatives possess distinct toxicological profiles—specifically severe eye damage (Category 1) and respiratory irritation —that demand strict adherence to PPE protocols beyond standard "lab coat and glasses."

This guide provides an autonomous, self-validating safety system. It moves beyond generic advice to specific, causal-based protocols designed to protect personnel during the weighing, synthesis, and disposal phases of drug development workflows.

Hazard Assessment: The "Why" Behind the PPE

Effective safety relies on understanding the mechanism of harm. 4-Pyridinol hydrate is a hygroscopic solid that can cause immediate, irreversible damage to mucous membranes upon contact.

Table 1: GHS Hazard Classification & PPE Implications

Hazard ClassGHS CodeDescriptionOperational Implication for PPE
Eye Damage H318 Causes serious eye damage CRITICAL: Safety glasses are insufficient for solution handling. Chemical Splash Goggles are mandatory when solubilizing.
Acute Toxicity H302Harmful if swallowedIngestion via hand-to-mouth transfer is a risk; Glove discipline (doffing technique) is non-negotiable.
Skin Irritation H315Causes skin irritationContact dermatitis risk. Double-gloving recommended for prolonged handling.
STOT SE 3 H335May cause respiratory irritationInhalation of dust/aerosol must be prevented.[1][2][3][4] Engineering controls (fume hood) + N95 minimum.

Scientist's Note: The "hydrate" form implies water molecules are lattice-bound. While this reduces volatility compared to liquid pyridine, it increases the material's tendency to clump and stick to gloves, increasing the risk of secondary contamination on shared surfaces (balances, door handles).

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

Table 2: Task-Based PPE Specifications

ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Spill Cleanup (Emergency)
Hand Protection Nitrile (Disposable) Thickness: ≥ 5 milChange Frequency: Every 30 mins or immediately upon splash.[5]Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) if using organic solvents (e.g., DCM).Laminate / Butyl Rubber Standard nitrile degrades rapidly against pyridine-based solutions.
Eye/Face Safety Glasses with side shields.Condition:[4][5] Only if working strictly in a fume hood with sash down.Chemical Splash Goggles (Indirect Vent).Rationale: Prevents liquid entry from splashes that bypass glasses.[5]Face Shield + Goggles Full face protection required against potential aerosolization.[5]
Respiratory N95 / P100 Mask Use if weighing outside a hood (discouraged) or if powder is fine/electrostatic.Half-Mask Respirator Cartridge: Organic Vapor (OV) if heating or if solvent fumes are present.Full-Face Respirator (OV/P100 Combo) for large spills outside containment.
Body Standard Lab Coat (Cotton/Poly).Chemical-Resistant Apron (Tyvek/PVC) over lab coat.Tyvek Coverall (Suit) + Shoe Covers.

Operational Protocol: Logic & Workflow

Safety is a process, not a product. The following diagram illustrates the decision logic for PPE donning and the critical "Check Points" that prevent exposure.

Workflow Visualization: PPE Donning & Handling Logic

PPE_Workflow Start START: Handling 4-Pyridinol Hydrate StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Liquid Solution / Reaction Mix StateCheck->Liquid Dissolving HoodCheck Is Fume Hood Available? Solid->HoodCheck PPE_Liquid PPE: Double Nitrile + Apron + Splash Goggles Liquid->PPE_Liquid PPE_Solid PPE: Nitrile Gloves (Single) + Lab Coat + Safety Glasses HoodCheck->PPE_Solid Yes Resp_Check Dust Generation Risk? HoodCheck->Resp_Check No (Avoid!) Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action Resp_Check->PPE_Solid Low Add_N95 ADD: N95 Respirator Resp_Check->Add_N95 High Add_N95->PPE_Solid Doffing Doffing Protocol: 1. Wash Outer Gloves 2. Remove Outer -> Inner 3. Wash Hands Immediately Action->Doffing

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Key Operational Steps
  • Pre-Check: Verify fume hood airflow (>100 fpm). 4-Pyridinol hydrate dust is irritating; containment is the primary barrier.

  • Glove Inspection: Inspect nitrile gloves for micro-tears. When handling the hydrate, moisture from the skin can solubilize dust inside a compromised glove, leading to occlusion dermatitis.

  • Weighing: Use anti-static weighing boats. The hydrate form can be sticky; avoid using metal spatulas that may cause static scattering.

  • Doffing: "Beak Method" – pinch the outside of one glove, pull it off inside out, hold it in the gloved hand, then slide a finger under the remaining glove to peel it off. Never touch the outside of the glove with bare skin.

Emergency Response & Disposal Logistics

In the event of a spill or waste generation, immediate action minimizes long-term contamination risks.

Spill Response Decision Tree

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Minor Minor (< 50g/mL) Inside Hood Size->Minor Major Major (> 50g/mL) Outside Hood Size->Major PPE_Minor Wear: Nitrile + Goggles Minor->PPE_Minor PPE_Major Wear: Tyvek Suit + Resp + Double Gloves Major->PPE_Major Clean_Solid Solid: Sweep gently (Avoid Dust) PPE_Minor->Clean_Solid Clean_Liq Liquid: Absorb with Vermiculite/Sand PPE_Major->Clean_Liq Disposal Collect in HazWaste Container Label: 'Toxic Organic Solid' Clean_Solid->Disposal Clean_Liq->Disposal

Figure 2: Step-by-step response protocol for minor and major spills.

Waste Disposal Plan
  • Classification: 4-Pyridinol hydrate is a hazardous organic waste. It must NOT be flushed down the drain due to aquatic toxicity risks.[6]

  • Solid Waste: Collect in a dedicated solid waste container lined with a heavy-duty polyethylene bag. Label as "Toxic Solid - Pyridine Derivative."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., ethanol or acetone) if not already in solution, and place in the "Organic Solvents" waste stream for incineration.

  • Destruction Method: Incineration equipped with an afterburner and scrubber is the required method to prevent the release of nitrogen oxides (NOx).

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.